Coptisine
Beschreibung
Eigenschaften
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOBCMEDLZUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6020-18-4 (chloride) | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10188404 | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3486-66-6 | |
| Record name | Coptisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COPTISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coptisine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Coptisine's Mechanism of Action in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), present a significant and growing global health challenge. The pathological hallmarks of these conditions—such as the accumulation of misfolded proteins, oxidative stress, neuroinflammation, and neuronal loss—have been the focus of intensive research for therapeutic intervention. Coptisine, a protoberberine alkaloid isolated from the traditional Chinese medicinal herb Coptis chinensis, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of the molecular pathways and cellular processes modulated by this compound in the context of neurodegeneration, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities, as well as by directly targeting the pathological processes of specific neurodegenerative diseases.
Alzheimer's Disease
In the context of Alzheimer's disease, this compound has been shown to interfere with key pathogenic pathways, including the production of amyloid-beta (Aβ) peptides and the dysfunction of cholinergic neurotransmission.[1]
-
Inhibition of Amyloidogenic Pathway: this compound is hypothesized to inhibit the enzymatic activity of β-secretase (BACE1) and γ-secretase, two key enzymes responsible for the cleavage of amyloid precursor protein (APP) into neurotoxic Aβ peptides.[2] By reducing the production of Aβ, this compound may help to prevent the formation of amyloid plaques, a hallmark of AD.[3]
-
Cholinergic System Modulation: this compound is also suggested to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[2] By preserving acetylcholine levels in the synaptic cleft, this compound may help to ameliorate the cognitive deficits associated with cholinergic neuron loss in AD.
-
Inhibition of Indoleamine 2,3-dioxygenase (IDO): this compound acts as an uncompetitive inhibitor of IDO, a rate-limiting enzyme in the kynurenine pathway.[4] Upregulation of the kynurenine pathway is implicated in AD pathogenesis. By inhibiting IDO, this compound reduces the production of neurotoxic kynurenine metabolites, thereby mitigating neuroinflammation and neuronal damage.[4]
-
Anti-inflammatory Effects: In animal models of AD, oral administration of this compound has been shown to decrease the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[4] This anti-inflammatory action likely contributes to its neuroprotective effects.
Parkinson's Disease
This compound has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease by targeting α-synuclein aggregation and protecting dopaminergic neurons from degeneration.[5][6]
-
Reduction of α-Synuclein Aggregation: this compound has been shown to reduce the aggregation of α-synuclein, the primary component of Lewy bodies, which are characteristic protein inclusions in the brains of PD patients.[5] This effect is mediated, at least in part, by the upregulation of glucocerebrosidase (GBA) expression and the activation of autophagy, a cellular process responsible for the clearance of aggregated proteins.[5]
-
Protection against MPP+/MPTP-induced Neurotoxicity: In both in vitro and in vivo models of PD, this compound has been found to protect dopaminergic neurons from the neurotoxins MPP+ and MPTP.[6] This protection is associated with an increase in cell viability, restoration of intracellular ATP levels, and attenuation of apoptosis.[6]
General Neuroprotective Mechanisms
Beyond disease-specific pathways, this compound exhibits broad neuroprotective properties that are relevant to a range of neurodegenerative conditions.
-
Attenuation of Oxidative Stress: this compound mitigates oxidative stress by downregulating the expression of thioredoxin-interacting protein (TXNIP).[7][8][9] This leads to an enhanced thioredoxin defense system, which protects cells from reactive oxygen species (ROS)-induced damage.[7][8][9]
-
Inhibition of Apoptosis: this compound attenuates apoptosis, or programmed cell death, by modulating the Apoptosis Signal-Regulating Kinase 1 (Ask1) pathway.[7][8][9] By inhibiting Ask1-mediated apoptotic signaling, this compound promotes neuronal survival.
-
Modulation of Signaling Pathways: this compound has been shown to regulate several key signaling pathways involved in cell survival and inflammation, including the PI3K/Akt, MAPK, and NF-κB pathways.[10][11]
Quantitative Data
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.
| Parameter | Target/Model | Value | Reference |
| IC50 | Indoleamine 2,3-dioxygenase (IDO) | 6.3 µM | [4] |
| Ki | Indoleamine 2,3-dioxygenase (IDO) | 5.8 µM | [4] |
| IC50 | Acetylcholinesterase (AChE) | 0.44 - 1.07 µM | [12] |
| IC50 | Butyrylcholinesterase (BChE) | 3.32 - 6.84 µM | [12] |
| IC50 | Total Reactive Oxygen Species (ROS) Inhibition | 48.93 µM | [12] |
Table 1: In Vitro Efficacy of this compound
| Experimental Model | Treatment | Outcome | Result | Reference |
| t-BOOH-induced oxidative stress in SH-SY5Y cells | 20 µM this compound (24h pre-treatment) | Apoptosis Rate | Reduced to 36.5 ± 1.4% from 46.3 ± 1.2% (control) | [7] |
| t-BOOH-induced oxidative stress in SH-SY5Y cells | 20 µM this compound (24h pre-treatment) | Mitochondrial Membrane Potential | Increased to 67.9 ± 1.7% from 44.2 ± 2.1% (control) | [7] |
| SH-SY5Y cells | 20 µM this compound | TXNIP Protein Concentration | Reduced to 958.7 ± 70.4 pg/mg from 1189.2 ± 86.6 pg/mg (control) | [7] |
| t-BOOH-induced oxidative stress in SH-SY5Y cells | 1-40 µM this compound (24h pre-treatment) | Cell Viability | Increased from 53.2 ± 1.7% up to 65.6 ± 2.6% | [7] |
Table 2: Cellular Effects of this compound
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Line and Culture: Human neuroblastoma SH-SY5Y cells are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere of 5% CO2 at 37°C.[1][7]
-
Induction of Oxidative Stress: To model oxidative stress, cells are treated with 100 µM tert-butylhydroperoxide (t-BOOH) for 2 hours.[1][7]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1-40 µM) for 24 hours prior to the induction of oxidative stress.[7]
-
Assessment of Cell Viability (MTT Assay): Cell viability is quantified using the MTT assay. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength.[1]
-
Apoptosis Assay (TUNEL or Annexin V/PI Staining): Apoptosis can be assessed using the TUNEL assay to detect DNA fragmentation or by flow cytometry after staining with Annexin V and Propidium Iodide (PI) to identify apoptotic and necrotic cells.[13]
-
Measurement of Mitochondrial Membrane Potential (MMP): MMP is measured using fluorescent dyes such as JC-1 or TMRM. A decrease in the fluorescence ratio indicates mitochondrial depolarization.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFH-DA).[7]
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., TXNIP, Ask1, components of PI3K/Akt and MAPK pathways) are determined by Western blotting using specific antibodies.
-
ELISA: Protein concentrations of specific targets, such as TXNIP, can be quantified using commercially available ELISA kits.[7]
In Vivo Alzheimer's Disease Model (AβPP/PS1 Transgenic Mice)
-
Animal Model: AβPP/PS1 double transgenic mice, which overexpress mutant forms of human APP and presenilin 1, are commonly used. These mice develop age-dependent amyloid plaque pathology and cognitive deficits.[4][14][15][16][17]
-
This compound Administration: this compound is administered orally to the mice.[4]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.[16]
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaques. Antibodies against Iba1 and GFAP are used to assess microgliosis and astrogliosis, respectively.[17]
-
Biochemical Analysis: Brain homogenates are used to measure the levels of Aβ peptides (Aβ40 and Aβ42) by ELISA. The activity of enzymes like IDO can also be measured in blood or brain tissue.[4]
In Vivo Parkinson's Disease Model (MPTP-induced Mice)
-
Animal Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of PD. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[6][18][19][20][21]
-
MPTP Administration: MPTP is typically administered via intraperitoneal injection.[18][19]
-
This compound Treatment: this compound can be administered before, during, or after MPTP treatment to assess its protective or therapeutic effects.
-
Motor Function Assessment: Motor deficits are evaluated using tests such as the rotarod test for motor coordination and the pole test for bradykinesia.[6]
-
Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[6]
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in the striatum.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PlumX [plu.mx]
- 3. researchgate.net [researchgate.net]
- 4. The IDO inhibitor this compound ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, this compound, and Palmatine) against α-Synuclein Neurotoxicity in Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Alzheimer and Antioxidant Activities of Coptidis Rhizoma Alkaloids [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deposition of mouse amyloid beta in human APP/PS1 double and single AD model transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rhein Ameliorates Cognitive Impairment in an APP/PS1 Transgenic Mouse Model of Alzheimer's Disease by Relieving Oxidative Stress through Activating the SIRT1/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying the Role of Myenteric Amyloidosis in Gastrointestinal Dysmotility and Enteric Neural Dysfunction Using APP/PS1 Mice-Is It an Adequate Animal Model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. ukm.my [ukm.my]
- 20. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Pharmacological Landscape of Coptisine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a protoberberine isoquinoline alkaloid, is a major bioactive constituent isolated from the rhizome of Coptis chinensis (Huanglian). With a long history in traditional medicine, modern scientific investigation has begun to elucidate the diverse and potent pharmacological properties of this natural compound. This technical guide provides an in-depth overview of the core pharmacological activities of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective effects. It is designed to be a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying molecular signaling pathways to support further research and drug development endeavors.
Core Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development in various disease areas. Its primary pharmacological effects are summarized below.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Mechanistically, it induces apoptosis, triggers cell cycle arrest, and inhibits tumor growth in vivo.
Anti-Inflammatory Effects
This compound exerts potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to reduce the production of pro-inflammatory cytokines and mediators in both in vitro and in vivo models.
Neuroprotective Properties
Emerging evidence highlights the neuroprotective potential of this compound. It has been observed to protect neuronal cells from oxidative stress-induced damage and apoptosis, suggesting its therapeutic utility in neurodegenerative disorders.
Metabolic Regulation
This compound has also been implicated in the regulation of metabolic pathways. Studies have shown its ability to modulate lipid metabolism, suggesting a potential role in addressing metabolic diseases.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's efficacy.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |
| ACC-201 | Gastric Cancer | 3.93 | 72 | [1] |
| NCI-N87 | Gastric Cancer | 6.58 | 72 | [1] |
| HT-29 | Colon Carcinoma | ~1.53 | Not Specified | |
| LoVo | Colon Carcinoma | ~2.72 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 18.1 | 72 | |
| A549 | Non-Small Cell Lung Cancer | 18.09 - 21.60 | Not Specified | |
| PANC-1 | Pancreatic Cancer | ~100 | Not Specified | |
| Various | Osteosarcoma | 12.99 - 28.54 | Not Specified | |
| L-1210 | Murine Leukemia | ~2.72 | Not Specified | |
| RAW264.7 | Murine Macrophage | 10.29 | 72 |
Table 2: In Vivo Anti-Cancer Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference(s) |
| Nude mice with HCT116 xenografts | Colorectal Cancer | 30, 60, 90 mg/kg/day | Intraperitoneal | Dose-dependent tumor growth inhibition | [2] |
| Nude mice with Hep3B xenografts | Hepatocellular Carcinoma | 100, 200 mg/kg/day | Oral | Significant tumor growth suppression | [3] |
Table 3: In Vivo Anti-Inflammatory Efficacy of this compound
| Animal Model | Inflammation Model | Dosage | Administration Route | Outcome | Reference(s) |
| C57BL/6 mice | DSS-Induced Colitis | 40, 80 mg/kg/day | Oral | Alleviation of disease symptoms and reduced inflammatory markers | [2] |
| Wistar rats | Carrageenan-Induced Paw Edema | 50, 100 mg/kg | Oral | Reduction in paw edema | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.
Extraction and Purification of this compound from Coptis chinensis
Objective: To extract and purify this compound from the dried rhizomes of Coptis chinensis.
Materials:
-
Dried and powdered rhizomes of Coptis chinensis
-
0.1-5% Sulfuric acid solution
-
Calcium oxide or calcium hydroxide
-
Methanol
-
Ethanol
-
Centrifugal Partition Chromatography (CPC) system or HPLC system with a preparative column (e.g., C18)
-
Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile, formic acid)
Protocol:
-
Extraction:
-
Macerate the powdered rhizomes of Coptis chinensis in a 0.1-5% sulfuric acid solution.
-
Heat the mixture and perform extraction multiple times (e.g., four times) to ensure maximum yield.
-
Filter the combined extracts to remove solid plant material.
-
Neutralize the acidic extract with calcium oxide or calcium hydroxide to precipitate alkaloids.
-
Filter and wash the precipitate.
-
-
Purification:
-
Dissolve the crude alkaloid extract in a suitable solvent.
-
Centrifugal Partition Chromatography (CPC):
-
Utilize a biphasic solvent system (e.g., chloroform:methanol:water at a 4:3:3 v/v ratio with the addition of hydrochloric acid and triethylamine) for separation.[5]
-
Inject the dissolved extract into the CPC system and collect the fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Alternatively, use a preparative HPLC system with a C18 column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid).[6]
-
Collect the fractions corresponding to the this compound peak.
-
-
Crystallization:
-
Concentrate the purified this compound fractions.
-
Dissolve the residue in a minimal amount of hot solvent (e.g., ethanol or methanol) and allow it to cool slowly to form crystals.
-
Filter and dry the this compound crystals.
-
-
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cancer cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[7]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules (e.g., PI3K, Akt, MAPK).
Materials:
-
Cancer or inflammatory cell line (e.g., HCT116, RAW 264.7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the total protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate and an imaging system.[8]
-
In Vivo Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
HCT116 human colorectal cancer cells
-
Male nude mice (4-6 weeks old)
-
This compound sulfate
-
Phosphate-buffered saline (PBS)
-
Calipers
Protocol:
-
Tumor Inoculation:
-
Subcutaneously inject 2 x 10⁶ HCT116 cells into the right flank of each mouse.[2]
-
-
Treatment:
-
When tumors become palpable, randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 30, 60, and 90 mg/kg) or vehicle (PBS) daily via intraperitoneal injection for a set period (e.g., 21 days).[2]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 3 days.
-
At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them.[2]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these pathways and the points of intervention by this compound.
Conclusion and Future Directions
This compound, a key bioactive alkaloid from Coptis chinensis, demonstrates significant therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Its multifaceted pharmacological activities are underpinned by its ability to modulate critical intracellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future research should focus on optimizing its bioavailability, conducting more extensive preclinical and clinical trials, and further elucidating its complex mechanisms of action to unlock its full therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Coptisine: A Deep Dive into its Potential as a Therapeutic Agent for Inflammatory Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Coptisine, a primary isoquinoline alkaloid derived from Coptis chinensis (Rhizoma Coptidis), has a long history of use in traditional medicine for conditions associated with inflammation.[1][2] Modern pharmacological research is progressively validating these traditional applications, revealing this compound's potent anti-inflammatory properties through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound as a promising therapeutic candidate for a range of inflammatory diseases. We will delve into its molecular mechanisms of action, summarize preclinical data from both in vitro and in vivo models, detail relevant experimental protocols, and present its pharmacokinetic profile. The evidence collectively suggests that this compound warrants further investigation and development as a novel anti-inflammatory agent.
Introduction
Inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and sepsis, represent a significant global health burden. The underlying pathology of these conditions involves the dysregulation of complex signaling networks, leading to the overproduction of pro-inflammatory mediators, sustained immune cell activation, and subsequent tissue damage. While current therapies have advanced, there remains a substantial need for novel, effective, and safe anti-inflammatory agents.
This compound, a natural compound extracted from the widely used medicinal herb Coptis chinensis, is emerging as a strong candidate.[3] It has demonstrated a variety of pharmacological activities, including anti-cancer, antioxidant, and antimicrobial effects, with its anti-inflammatory properties being particularly notable.[3][4] This document synthesizes the current body of research on this compound, focusing on the molecular mechanisms that underpin its anti-inflammatory effects and its potential for therapeutic application.
Molecular Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades that are central to the inflammatory response. The primary pathways modulated by this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.
This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound treatment suppresses the degradation of IκBα and prevents the phosphorylation of the IKK complex.[3] This action effectively blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB target genes such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[3][5]
References
- 1. worldscientific.com [worldscientific.com]
- 2. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracorporeal Journey of Coptisine: A Technical Guide to its Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine, a protoberberine alkaloid primarily isolated from plants of the Coptis genus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[1] Despite its therapeutic potential, the clinical application of this compound is often hindered by its complex intracorporeal behavior, characterized by low oral bioavailability and rapid metabolism.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME), presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to support further research and drug development endeavors.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by poor absorption from the gastrointestinal tract and rapid elimination from the body.[2] Studies in rat models have demonstrated low oral bioavailability, suggesting that a significant portion of orally administered this compound does not reach systemic circulation.[1][3]
Absorption and Bioavailability
Following oral administration, this compound is minimally absorbed. This poor absorption is attributed to several factors, including its low solubility and its substrate affinity for P-glycoprotein (P-gp), an efflux transporter that actively pumps the compound out of intestinal cells.[4][5]
Quantitative pharmacokinetic parameters in Sprague-Dawley rats are summarized in the table below:
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (mg/L·h) | T1/2 (h) | Absolute Bioavailability (%) | Reference |
| Oral | 30 | 44.15 | - | 63.24 | - | 1.87 | [1][6] |
| Oral | 50 | - | 0.58 ± 0.12 | - | 0.71 ± 0.39 | 8.9 | [3][4] |
| Oral | 75 | - | - | - | - | - | [1][6] |
| Oral | 150 | 66.89 | - | 87.97 | - | 0.52 | [1][6] |
| Intravenous | 10 | - | - | - | 0.38 ± 0.17 | - | [2][4] |
Distribution
Despite its low plasma concentrations, this compound exhibits wide tissue distribution.[1] Following intravenous administration in rats, this compound has been shown to rapidly cross the blood-brain barrier, accumulating in various brain regions.[3] The brain-to-plasma concentration ratio (Kp, brain) has been reported to be 2.87, indicating significant brain penetration.[4] Animal studies have also shown that this compound primarily distributes to the liver and lungs.[7]
Metabolism
This compound undergoes extensive metabolism in the body, primarily in the liver and intestine.[2] The metabolic transformations involve both Phase I and Phase II reactions, leading to a variety of metabolites.[3][8]
Phase I Metabolism: The primary Phase I metabolic pathways for this compound include demethylation, hydroxylation, and hydrogenation.[9] These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6, CYP3A4, and CYP1A2 being identified as key players in its oxidative metabolism.[10][11]
Phase II Metabolism: Following Phase I reactions, the resulting metabolites, as well as the parent this compound molecule, can undergo Phase II conjugation reactions. The main conjugation pathways are glucuronidation and sulfation, which increase the water solubility of the compounds and facilitate their excretion.[3][8][9]
Seventeen metabolites of this compound have been identified in rats, comprising 11 unconjugated metabolites and 6 glucuronide and sulfate conjugates.[2][3][8]
Excretion
The primary route of excretion for this compound and its metabolites is through feces, with a smaller portion eliminated in the urine.[2][12] The significant biliary excretion is indicative of hepatic clearance.[3]
Experimental Protocols
The characterization of this compound's intracorporeal process relies on robust analytical methodologies. A typical experimental workflow for pharmacokinetic and metabolism studies is outlined below.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3][13]
-
Drug Administration: this compound is administered orally (e.g., 50 mg/kg) or intravenously (e.g., 10 mg/kg).[3][4]
-
Sample Collection: Blood samples are collected at predetermined time points via the tail vein. Plasma is separated by centrifugation.[1] For tissue distribution studies, animals are euthanized, and organs of interest are harvested.[7]
-
Sample Preparation: Plasma or tissue homogenates are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol). The supernatant is then collected, dried, and reconstituted for analysis.[9]
-
Analytical Method: Quantification of this compound and its metabolites is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][3]
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis.[4]
In Vitro Metabolism Study
-
Incubation System: Human or rat liver microsomes are used to investigate hepatic metabolism.[3][10] Intestinal bacteria incubations can be used to study the role of gut microbiota.[3]
-
Reaction Mixture: The incubation mixture typically contains liver microsomes, this compound, and an NADPH-generating system in a phosphate buffer.
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify metabolites.[9]
Visualizing Metabolic and Signaling Pathways
This compound Metabolism Workflow
Caption: Experimental workflow for the identification of this compound metabolites.
Major Metabolic Pathways of this compound
Caption: Overview of the primary metabolic pathways of this compound.
This compound's Influence on Inflammatory Signaling Pathways
Caption: this compound's inhibitory effects on key inflammatory signaling pathways.
Conclusion and Future Directions
The intracorporeal processing of this compound is a multifaceted process involving poor absorption, wide distribution, extensive metabolism, and rapid excretion. The low oral bioavailability presents a significant challenge for its development as a therapeutic agent. Future research should focus on strategies to enhance its bioavailability, such as the development of novel drug delivery systems (e.g., nanoformulations) or co-administration with inhibitors of P-gp or CYP enzymes. A deeper understanding of the pharmacological activity of its various metabolites is also crucial to fully elucidate the therapeutic effects of this compound. The detailed information presented in this guide serves as a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
- 5. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Metabolism, transformation and distribution of Coptis chinensis total alkaloids in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Coptisine's Regulatory Role in NF-κB and MAPK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coptisine, a protoberberine alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis, has demonstrated significant anti-inflammatory properties.[1][2] Extensive research indicates that its mechanism of action is largely attributed to its ability to modulate key intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] This technical guide provides an in-depth analysis of this compound's interaction with these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms to support further research and drug development efforts.
Introduction to this compound and Inflammatory Signaling
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB and MAPK signaling pathways are pivotal regulators of this process.[3] this compound has emerged as a potent anti-inflammatory agent by targeting these cascades.[2] Studies in various models, including lipopolysaccharide (LPS)-stimulated macrophages, have shown that this compound can suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] This document elucidates the specific molecular interactions through which this compound exerts these effects.
This compound's Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[2]
This compound intervenes at critical steps in this pathway. It has been shown to suppress the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[1][2] This inhibitory action effectively blocks the downstream expression of NF-κB-dependent inflammatory mediators.[4] Some studies suggest this is achieved by inhibiting the phosphorylation of the IKK complex itself.[2]
This compound's Regulation of MAPK Signaling Pathways
The MAPK family, comprising primarily extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation.[3] These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate downstream transcription factors that control the expression of inflammatory genes.
This compound has been shown to broadly suppress the activation of the MAPK pathway.[1] Specifically, it inhibits the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in various cell models.[1][2] However, some studies note that the inhibitory effect on ERK may be less pronounced compared to its effects on p38 and JNK.[2][5] By blocking the activation of these kinases, this compound prevents the downstream signaling events that lead to the production of inflammatory cytokines and mediators.[5]
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound have been quantified in numerous studies. The following tables summarize key data points from various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stimulant | Target | Concentration | Effect | Reference |
| RAW 264.7 | LPS | NO Production | 10 µM | Inhibition | [6] |
| RAW 264.7 | LPS | IL-1β, IL-6 | 10 µM | Inhibition | [6] |
| RAW 264.7 | LPS | p-ERK, p-JNK, p-p38 | Not specified | Suppression | [1] |
| Hep3B | - | Cell Viability | ~8 µM (LD50) | 50% Lethal Dose | [7] |
| Hep3B | - | p-JNK | Dose-dependent | Upregulation | [8] |
| Hep3B | - | p-ERK | Dose-dependent | Downregulation | [8] |
| Gastric Cancer Cells | - | Cell Viability | Not specified | Dose-dependent inhibition | [9] |
| T24 & BIU-87 | - | p-ERK1/2, p-AKT, p-PI3K, p-mTOR | 10, 20, 40 µmol/L | Dose-dependent inhibition | [10] |
| HT-29 | TNF-α | NF-κB activation | Dose-dependent | Inhibition | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dose | Effect | Reference |
| Rat | Carrageenan-induced paw edema | Not specified | Reduced edema, TNF-α, NO | [1] |
| Mice | Xylene-induced ear edema | Dose-dependent | Suppression of edema | [2] |
| Mice | Acetic acid-induced vascular permeability | Dose-dependent | Mitigation of permeability | [2] |
| Mice | Carrageenan-induced paw edema | Dose-dependent | Reduced IL-1β, IL-6, PGE2, TNF-α | [2] |
Key Experimental Methodologies
The following sections outline the generalized protocols for key experiments used to elucidate the effects of this compound on the NF-κB and MAPK pathways.
General Experimental Workflow
A typical in vitro study to investigate the anti-inflammatory effects of this compound follows a standardized workflow.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages are commonly used for LPS-stimulation studies. Human cell lines like HT-29 (colon) or HaCaT (keratinocytes) are also utilized depending on the research context.[1][11]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Treatment Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The medium is replaced, and cells are pre-treated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).
-
An inflammatory stimulus (e.g., 1 µg/mL LPS) is then added and incubated for a duration relevant to the endpoint being measured (e.g., 24 hours for cytokine production, 15-60 minutes for protein phosphorylation).
-
Western Blotting
This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, protein assay kit (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, and chemiluminescent substrate (ECL).
-
Procedure:
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein (e.g., 20-50 µg) are mixed with sample buffer, boiled, and loaded onto an SDS-PAGE gel for separation.
-
Transfer: Proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a specific primary antibody overnight at 4°C, followed by washes in TBST. It is then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the membrane is incubated with ECL substrate, and the chemiluminescent signal is captured using an imaging system. Band intensities are quantified using densitometry software.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Reagents: Commercially available ELISA kits for the specific cytokines of interest. These kits typically include a pre-coated plate, detection antibody, standards, and substrate solution.
-
Procedure:
-
Culture supernatants collected after treatment are centrifuged to remove debris.
-
The assay is performed according to the manufacturer's instructions.
-
This generally involves adding standards and samples to the wells, followed by incubation with a biotinylated detection antibody and then a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
A standard curve is generated to calculate the concentration of the cytokine in the samples.
-
Conclusion and Future Directions
This compound unequivocally demonstrates potent anti-inflammatory activity by directly targeting and inhibiting the NF-κB and MAPK signaling pathways. Its ability to suppress the phosphorylation of key kinases like IKK, ERK, JNK, and p38, and prevent the degradation of IκBα, positions it as a strong candidate for the development of novel therapeutics for inflammatory diseases. The quantitative data consistently show dose-dependent inhibition of inflammatory mediators across various models.
Future research should focus on elucidating the precise binding targets of this compound within these pathways, which could be achieved through advanced computational modeling and structural biology studies. Furthermore, while its efficacy is clear, optimizing its pharmacokinetic and pharmacodynamic properties through drug delivery innovations will be crucial for its successful clinical translation.[1] The detailed methodologies and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to build upon the current understanding of this compound's therapeutic potential.
References
- 1. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound activates aryl hydrocarbon receptor to regulate colonic epithelial homeostasis in DSS induced ulcerative colitis and TNF-α challenged intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine's Therapeutic Potential in Metabolic Diseases and Diabetes: A Technical Guide
Executive Summary: Coptisine, a primary isoquinoline alkaloid from the traditional medicinal herb Coptis chinensis (Huanglian), is emerging as a significant multi-target agent for the research and potential treatment of metabolic diseases, including type 2 diabetes, dyslipidemia, and associated complications.[1] Its therapeutic efficacy is primarily attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Preclinical studies have consistently demonstrated that this compound enhances glucose uptake, modulates lipid metabolism, protects against vascular dysfunction by mitigating endoplasmic reticulum (ER) and oxidative stress, and exhibits potent anti-inflammatory properties.[1][3] Furthermore, emerging evidence indicates that this compound's interaction with the gut microbiota contributes to its metabolic benefits.[1][2] Despite promising preclinical data, its clinical translation faces challenges due to low oral bioavailability, prompting research into novel delivery systems.[2][4] This guide provides an in-depth overview of this compound's mechanisms of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanisms of Action
This compound exerts its beneficial effects on metabolic diseases through several interconnected pathways. It functions as a multi-target agent, influencing cellular energy sensing, inflammatory responses, oxidative stress, and the gut microbiome.[2]
Activation of AMP-Activated Protein Kinase (AMPK)
A primary mechanism of this compound is the robust activation of AMPK, a critical enzyme for regulating cellular energy balance.[1][2] By increasing the phosphorylation of AMPK, this compound initiates a cascade of events that improve metabolic health:
-
Enhanced Glucose Consumption: Activated AMPK promotes glucose uptake in peripheral tissues, particularly in hepatic and skeletal muscle cells.[1][5] This is partly achieved by facilitating the translocation of the glucose transporter GLUT4 to the cell membrane.[1][6]
-
Improved Endothelial Function: In vascular tissues, this compound-activated AMPK phosphorylates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) bioavailability.[2][3] This action helps to restore endothelium-dependent relaxation, counteracting the endothelial dysfunction commonly observed in diabetes.[3][7]
-
Regulation of Lipid Metabolism: In renal cells, this compound has been shown to activate the AMPK/ACC/CPT-1 signaling pathway.[8][9] This leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the upregulation of Carnitine palmitoyltransferase-1 (CPT-1), which is essential for mitochondrial fatty acid oxidation. This dual action helps to reduce lipid accumulation.[8][9]
Attenuation of Inflammation, Oxidative, and Endoplasmic Reticulum (ER) Stress
Chronic low-grade inflammation and stress are key drivers in the pathogenesis of insulin resistance and diabetic complications.[2]
-
NLRP3 Inflammasome Inhibition: this compound exhibits potent anti-inflammatory properties by repressing the activation of the NOD-like receptor pyrin domain containing protein 3 (NLRP3) inflammasome. In models of diabetic nephropathy, this compound treatment reduces the levels of NLRP3, cleaved caspase-1, IL-1β, and IL-18, leading to decreased renal fibrosis and improved kidney function.[2][10]
-
Suppression of Oxidative and ER Stress: Hyperglycemia can induce significant endothelial damage through oxidative and ER stress.[2][3] this compound protects vascular function by effectively decreasing levels of reactive oxygen species (ROS) and downregulating ER stress markers.[2][3] This protective effect is partly mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.[2]
Modulation of Gut Microbiota
The gut microbiome is increasingly recognized for its role in metabolic health.[1][2] this compound can significantly alter the composition of gut microbiota, which may contribute to its therapeutic effects.[1] It has been shown to inhibit the growth of certain bacteria associated with obesity and insulin resistance.[1][2] Furthermore, gut microbiota can metabolize this compound into other bioactive compounds, such as 8-oxothis compound, which may possess superior anti-inflammatory effects.[11] This suggests that this compound's benefits may be mediated, in part, indirectly through its influence on the gut ecosystem.[1][11]
Quantitative Data on Preclinical Efficacy
The therapeutic potential of this compound is supported by a growing body of preclinical evidence from both in vitro and in vivo studies.
Table 1: Summary of In Vitro Studies
| Cell Line | Model / Stimulus | This compound Conc. | Duration | Key Findings | Reference(s) |
| HepG2 (human liver) | Standard Culture | 10⁻⁶ M (1 µM) | Not Specified | Increased AMPK phosphorylation; Enhanced glucose consumption. | [2][5] |
| C2C12 (mouse myotube) | Standard Culture | 10⁻⁶ M (1 µM) | Not Specified | Increased AMPK phosphorylation; Enhanced glucose consumption. | [2][5] |
| HUVECs (endothelial) | High Glucose | 1 µM | 4 hours | Decreased high glucose-induced ROS generation. | [2] |
| Mouse Aortas | High Glucose (ex vivo) | 1 µM | 48 hours | Increased phosphorylation of AMPKα and eNOS. | [2][3] |
| HK-2 (human kidney) | High Glucose & Palmitic Acid | 2.5, 5, and 10 µM | 24 hours | Decreased total cholesterol and triglyceride levels; Increased protein expression of p-AMPK, p-ACC, and CPT-1. | [2][8] |
| HK-2 (human kidney) | High Glucose | Not Specified | Not Specified | Decreased apoptosis and fibrosis markers. | [2] |
Table 2: Summary of In Vivo Studies
| Animal Model | Type of Diabetes | This compound Dosage | Duration | Key Findings | Reference(s) |
| KKAy Mice | Type 2 | Not Specified | 9 weeks | Improved glucose tolerance; Decreased fasting/non-fasting blood glucose and fructosamine; Decreased LDL and total cholesterol. | [5] |
| Alloxan-induced Mice | Type 1 | Not Specified | 28 days | Decreased fasting and non-fasting blood-glucose levels. | [5] |
| STZ-induced Rats | Type 1 | 25 or 50 mg/kg/day (oral) | 8 weeks | Ameliorated oxidative renal injury; Increased expression of Nrf2 and its target antioxidant genes. | [2] |
| HFD + STZ-induced Mice | Mixed (Type 2) | Not Specified | Not Specified | Protected endothelium-dependent relaxation in aortas. | [3][7] |
| Normal ICR Mice | Non-diabetic | Not Specified | 10 days | Markedly decreased fasting blood-glucose levels without significant effects on body weight. | [5] |
Detailed Experimental Protocols
Induction of a Type 2 Diabetes Animal Model
A frequently used model to simulate type 2 diabetes with insulin resistance and subsequent beta-cell dysfunction involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).[2][3]
-
Animal Selection: Male C57BL/6J mice, approximately 6 weeks of age, are commonly used.[2]
-
Dietary Induction: Animals are fed an HFD, with 45% of kilocalories derived from fat, for a period of 6 weeks to induce obesity and insulin resistance.[2][3]
-
STZ Injection: Following the HFD period, a single low-dose intraperitoneal (i.p.) injection of STZ (e.g., 120 mg/kg) is administered. STZ is a toxin that selectively destroys pancreatic β-cells. The low dose ensures partial, not complete, destruction, mimicking the β-cell dysfunction seen in later stages of type 2 diabetes.[2][3]
-
Confirmation of Diabetes: One week post-injection, a 12-hour fast is initiated, followed by blood glucose measurement. Mice with fasting blood glucose levels exceeding 11 mM are considered diabetic and suitable for the study.[2]
In Vitro Model of Cellular Lipid Accumulation
To study the effects of this compound on lipid metabolism in renal cells, a model of high glucose and high fatty acid-induced stress is utilized.[8]
-
Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are cultured under standard conditions.[2][8]
-
Induction of Lipid Accumulation: Cells are treated with a combination of high glucose (HG, 30 mM) and palmitic acid (PA, 250 µM) for 24 hours. This mimics the glucolipotoxic conditions seen in diabetic nephropathy and leads to significant intracellular lipid deposition.[8]
-
Treatment: this compound is co-incubated with the HG and PA medium at various concentrations (e.g., 2.5, 5, 10 µM) to assess its ability to prevent or reverse lipid accumulation.[8]
-
Analysis: Lipid deposition is visualized and quantified using Oil Red O staining. Cellular total cholesterol (TC) and triglyceride (TG) levels are measured. Protein expression of key metabolic regulators (p-AMPK, p-ACC, CPT-1) is determined by Western blotting.[8]
Assessment of Endothelial Function Ex Vivo
The vasoprotective effects of this compound are evaluated by measuring endothelium-dependent relaxation in isolated arterial rings.[3]
-
Tissue Preparation: Aortas are isolated from diabetic or control mice.[3]
-
Ex Vivo Treatment: The aortic rings are incubated ex vivo with high glucose (30 mM) to induce endothelial dysfunction, with or without the presence of this compound (1 µM), for 48 hours.[3]
-
Functional Assay: The rings are mounted in a myograph to measure isometric tension. After pre-contraction with an agent like phenylephrine, a cumulative concentration-response curve to an endothelium-dependent vasodilator (e.g., acetylcholine) is generated to assess relaxation.
-
Mechanism Analysis: Parallel experiments are conducted where protein is extracted from the treated aortas to measure the phosphorylation status of AMPK and eNOS via Western blotting.[3]
Challenges and Future Directions
The primary obstacle to the clinical application of this compound is its poor oral bioavailability and low absorption in the gastrointestinal system.[4][12][13] This means that high oral doses may be required to achieve therapeutic plasma concentrations, which could raise safety concerns, including potential hepatotoxicity.[4][14]
Future research should focus on:
-
Advanced Formulations: The development of novel delivery systems, such as nanocarriers, liposomes, or cyclodextrin-based inclusion complexes, is crucial to enhance this compound's solubility, absorption, and therapeutic efficacy.[2][4]
-
Clinical Trials: Well-designed human clinical trials are necessary to validate the extensive preclinical findings, establish a safe and effective dosing regimen, and confirm its therapeutic utility in patients with metabolic syndrome and diabetes.[2]
Conclusion
This compound is a compelling natural compound with significant potential for the management of metabolic diseases and diabetes. Its multi-target mechanism of action, centered on AMPK activation, potent anti-inflammatory and antioxidant effects, and modulation of the gut microbiota, makes it an attractive candidate for further development.[2] Overcoming the challenge of its poor bioavailability through innovative formulations will be key to translating its promising preclinical efficacy into a viable clinical therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Attenuates Diabetes—Associated Endothelial Dysfunction through Inhibition of Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose consumption assay discovers this compound with beneficial effect on diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-diabetic effects of a Coptis chinensis containing new traditional Chinese medicine formula in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Diabetes-Associated Endothelial Dysfunction through Inhibition of Endoplasmic Reticulum Stress and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound mitigates diabetic nephropathy via repressing the NRLP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
Unlocking the Potential of Coptisine: A Technical Guide to Understanding and Overcoming its Poor Bioavailability and Absorption
For Researchers, Scientists, and Drug Development Professionals
Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. However, the therapeutic realization of this compound is significantly hampered by its remarkably low oral bioavailability and poor absorption. This technical guide provides an in-depth exploration of the core factors limiting this compound's systemic exposure, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes to aid researchers in navigating these challenges.
The Challenge of Low Bioavailability: A Quantitative Overview
Numerous preclinical studies have consistently demonstrated the poor oral bioavailability of this compound. Following oral administration, plasma concentrations of this compound are often low and exhibit a non-linear relationship with the administered dose, suggesting a saturation of absorption mechanisms at higher doses.[1] The absolute oral bioavailability in rats has been reported to be in the range of 0.52% to 8.9%.[2][3]
This poor systemic exposure is a critical bottleneck in the clinical development of this compound, potentially rendering it sub-therapeutic at clinically feasible oral doses. A summary of key pharmacokinetic parameters from various preclinical studies is presented in Table 1 for a comparative analysis.
| Parameter | Value | Animal Model | Dosage | Source |
| Oral Bioavailability | 8.9% | Rat | 50 mg/kg (oral) vs. 10 mg/kg (intravenous) | [4][5][6] |
| 0.52% - 1.87% | Rat | 30, 75, 150 mg/kg (oral) | [3] | |
| Cmax (Peak Plasma Concentration) | 44.15 - 66.89 ng/mL | Rat | 30, 75, 150 mg/kg (oral) | [3] |
| Tmax (Time to Peak Plasma Concentration) | Not explicitly stated in snippets | Rat | - | |
| AUC (Area Under the Curve) | 63.24 - 87.97 mg/L*h | Rat | 30, 75, 150 mg/kg (oral) | [3] |
| Half-life (t1/2) | 0.71 h | Rat | 50 mg/kg (oral) | [4][5][6] |
Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats. This table collates quantitative data from various studies investigating the oral pharmacokinetics of this compound, highlighting its low bioavailability and rapid elimination.
Core Mechanisms Limiting this compound Absorption
The suboptimal bioavailability of this compound is not attributed to a single factor but rather a confluence of physiological barriers. The primary impediments include its inherent poor intestinal absorption, extensive first-pass metabolism, and active efflux back into the intestinal lumen by transport proteins.[2]
Figure 1: Factors Contributing to the Poor Oral Bioavailability of this compound. This diagram illustrates the sequential barriers this compound faces following oral administration, including poor absorption, P-gp mediated efflux, and extensive first-pass metabolism in the liver, all contributing to its low systemic availability.
P-glycoprotein (P-gp) Efflux: A Major Barrier
P-glycoprotein (P-gp), an ATP-dependent efflux pump highly expressed on the apical side of intestinal epithelial cells, plays a pivotal role in limiting the absorption of a wide array of xenobiotics.[7][8] this compound has been identified as a substrate for P-gp.[2][9] This means that even after being absorbed into the enterocytes, this compound is actively transported back into the intestinal lumen, effectively creating a barrier to its entry into systemic circulation.[9][10] In vitro studies using Caco-2 cell monolayers, a well-established model for intestinal absorption, have demonstrated that the transport of this compound is significantly increased in the presence of P-gp inhibitors like verapamil and cyclosporin A.[10][11]
First-Pass Metabolism: A Double Hit
This compound that manages to bypass the P-gp efflux pump and enter the portal circulation is then subjected to extensive first-pass metabolism in the liver.[2] The primary metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP3A4, and CYP1A2.[2][12] These enzymes catalyze a range of reactions including demethylation, hydroxylation, hydrogenation, and dehydrogenation.[4][5][6] Furthermore, this compound undergoes phase II metabolism, leading to the formation of glucuronide and sulfate conjugates.[4][5][6] This rapid and extensive metabolism significantly reduces the amount of active this compound that reaches systemic circulation.
Figure 2: Metabolic Pathways of this compound. This diagram outlines the two main phases of this compound metabolism. Phase I, primarily mediated by CYP450 enzymes, leads to unconjugated metabolites, which can then undergo Phase II conjugation reactions catalyzed by UGTs and SULTs to form more water-soluble and readily excretable compounds.
The Role of Gut Microbiota
Emerging evidence suggests that the gut microbiota can significantly influence the metabolism and bioavailability of orally administered compounds, and this compound is no exception.[13] Intestinal bacteria can transform this compound into various metabolites through reactions such as decarbonization and reduction.[13] One study identified a novel metabolite, 8-oxothis compound, formed through the bioconversion of this compound by gut microbiota, which exhibited superior anti-colitis effects compared to the parent compound.[13] This highlights a complex interplay where the gut microbiome can both contribute to the metabolism of this compound and potentially generate metabolites with enhanced or altered pharmacological activity.[14]
Key Experimental Protocols for Investigating this compound's Bioavailability
To thoroughly investigate the absorption and bioavailability of this compound and to develop strategies to overcome its limitations, a combination of in vivo and in vitro experimental models is essential.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound.
Methodology:
-
Administration:
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[4]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Quantification: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance. Absolute oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.[4]
In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and investigate the role of P-gp efflux.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable Transwell inserts until they form a differentiated and polarized monolayer, which mimics the intestinal epithelial barrier.[10][15]
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time to assess absorptive transport.[10]
-
Basolateral to Apical (B-A) Transport: this compound is added to the basolateral side, and its appearance on the apical side is measured to assess efflux.[10]
-
-
P-gp Inhibition: The transport studies are repeated in the presence of known P-gp inhibitors (e.g., verapamil, cyclosporin A) to determine if the efflux of this compound is P-gp mediated.[10][11]
-
Quantification: The concentration of this compound in the receiver compartment is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and enzymes involved in this compound metabolism.
Methodology:
-
Liver Microsomes:
-
Incubation: this compound is incubated with human or rat liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).[4][12]
-
Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.[4][5]
-
Enzyme Phenotyping: To identify the specific CYP isoforms involved, this compound is incubated with a panel of recombinant human CYP enzymes or with liver microsomes in the presence of specific chemical inhibitors for different CYP isoforms.[12]
-
-
Intestinal Bacteria:
Strategies to Enhance this compound's Bioavailability
Overcoming the poor bioavailability of this compound is a key focus of current research. Several formulation strategies are being explored to improve its absorption and systemic exposure.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as solid lipid nanoparticles (SLNs) or self-microemulsifying drug delivery systems (SMEDDS) can enhance its solubility and absorption.[2][9]
-
Nanoparticle-Based Formulations: Nanocarriers can protect this compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[9][16]
-
Co-administration with P-gp Inhibitors: The co-administration of this compound with known P-gp inhibitors can block the efflux mechanism and increase its intracellular concentration and subsequent absorption.[9][16]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins can improve the aqueous solubility and dissolution rate of this compound.[9]
Figure 3: General Experimental Workflow for Investigating and Improving Bioavailability. This flowchart outlines a systematic approach for characterizing the absorption and bioavailability of a compound like this compound, from initial in vitro and in vivo assessments to the development and evaluation of formulation strategies aimed at enhancing its systemic exposure.
Conclusion and Future Directions
The poor oral bioavailability of this compound presents a significant hurdle to its clinical translation. A comprehensive understanding of the underlying mechanisms, including poor intestinal permeability, P-glycoprotein mediated efflux, extensive first-pass metabolism, and the influence of gut microbiota, is paramount for the rational design of effective drug delivery strategies. The experimental protocols and conceptual frameworks presented in this guide offer a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this promising natural compound. Future research should focus on the development and rigorous preclinical evaluation of novel formulation approaches to enhance this compound's bioavailability, paving the way for its successful clinical application.
References
- 1. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Coptisine in Plant Extracts
Introduction
Coptisine is a protoberberine alkaloid found in several medicinal plants, most notably in the rhizomes of Coptis chinensis (Huanglian). It exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.[3] This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in plant extracts.
Principle of the Method
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The plant extract is first subjected to a suitable extraction procedure. The resulting solution is then injected into an HPLC system. Separation is achieved on a C18 analytical column using a mobile phase consisting of an organic solvent and an aqueous buffer. A UV detector is used to monitor the eluent at a wavelength where this compound exhibits significant absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a calibration curve constructed from standard solutions of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Ammonium bicarbonate (analytical grade)
-
Plant material (e.g., dried rhizomes of Coptis chinensis)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm or 0.22 µm)
Chromatographic Conditions
The following chromatographic conditions are recommended. Optimization may be required depending on the specific HPLC system and plant matrix.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in water |
| Elution Mode | Gradient or Isocratic (see below) |
| Flow Rate | 1.0 mL/min[4][5][6] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 °C[5][6] |
| Detection Wavelength | 270 nm[4][6] |
Gradient Elution Program Example:
| Time (min) | % A (Acetonitrile) | % B (0.1% Formic Acid) |
| 0 | 10 | 90 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Ultrasound-Assisted Extraction)
-
Grinding: Grind the dried plant material into a fine powder (e.g., 80-mesh).[7]
-
Weighing: Accurately weigh approximately 0.5 g of the powdered plant material into a conical flask.[4]
-
Extraction: Add 50 mL of a methanol-water mixture (e.g., 70% v/v) to the flask.[4]
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[8]
-
Centrifugation: After extraction, centrifuge the mixture to separate the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9][10][11] Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be less than 2%.[9]
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a sample and calculate the percentage recovery. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]
-
Specificity: Evaluate the ability of the method to differentiate and quantify this compound in the presence of other components in the plant extract.
Data Presentation
The following table summarizes typical quantitative data and validation parameters for the HPLC analysis of this compound.
| Parameter | Value | Reference |
| Linearity Range | 3.65 - 72.96 mg/L | [6] |
| Correlation Coefficient (r) | 0.9999 | [6] |
| Average Recovery | 102.6% | [6] |
| RSD of Recovery | 1.2% | [6] |
| LOD | 0.01 - 0.03 µmol/L | [12] |
| LOQ | ~0.1 µmol/L | Inferred from[12] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound in plant extracts.
Logical Relationships in HPLC Method
Caption: Key components and their relationships in the HPLC method for this compound analysis.
References
- 1. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. [Simultaneous determination of six alkaloids in Coptis chinensis of different regions by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices [mdpi.com]
- 11. repo.unand.ac.id [repo.unand.ac.id]
- 12. Analysis of four alkaloids of Coptis chinensis in rat plasma by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine Sulfate: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting in vivo animal studies using Coptisine Sulfate. It includes detailed protocols for solution preparation and administration, a summary of its toxicological and pharmacokinetic profiles, and an overview of the key signaling pathways it modulates.
This compound, an isoquinoline alkaloid primarily sourced from plants of the Coptis genus, has garnered significant scientific interest for its broad pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3] The sulfate salt of this compound is often used in research to improve its water solubility.[4][5] This guide synthesizes preclinical data to assist in the design and execution of robust in vivo experiments.
Physicochemical Properties and Solubility
This compound Sulfate's enhanced water solubility compared to its parent compound, this compound, facilitates its use in in vivo studies.[5][6] However, achieving the necessary concentrations for dosing often requires the use of co-solvents.[6]
| Solvent | Solubility Notes |
| Water | Sparingly soluble; solubility can be enhanced with sonication and warming.[6] |
| DMSO | Slightly soluble; commonly used for preparing initial stock solutions.[6] |
| Ethanol | Soluble; can be used in combination with other solvents.[6] |
Dosing and Administration
The appropriate vehicle is critical for ensuring the bioavailability and stability of this compound Sulfate while minimizing toxicity.[6] It is essential to conduct dose-range finding studies to determine the optimal and non-toxic dose for specific experimental conditions.[6]
Protocol 1: Oral Gavage Solution Preparation
This protocol is suitable for administering this compound Sulfate to rodents via oral gavage.[6]
Materials:
-
This compound Sulfate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (Optional): Dissolve the required amount of this compound Sulfate powder in a minimal amount of DMSO to create a concentrated stock solution. Gentle warming and vortexing can aid dissolution.[6]
-
Vehicle Preparation: Prepare a vehicle solution, for example, by mixing DMSO, PEG300, Tween 80, and saline in a specific ratio (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). Sequentially add the components to a sterile conical tube and vortex thoroughly to ensure a homogenous mixture.[6]
-
Final Dosing Solution: Add the this compound Sulfate stock solution or powder to the prepared vehicle. Vortex vigorously until the compound is completely dissolved or a uniform suspension is formed. Sonication may be used to assist dissolution.[6]
-
Quality Control: Visually inspect the solution for any precipitation before administration.[6]
Protocol 2: Intraperitoneal Injection Solution Preparation
This protocol is designed for the intraperitoneal administration of this compound Sulfate, ensuring sterility and isotonicity to minimize irritation.[6]
Materials:
-
This compound Sulfate powder
-
DMSO
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Initial Dissolution: Dissolve the accurately weighed this compound Sulfate powder in a small volume of DMSO.[6]
-
Dilution: Gradually add sterile saline or PBS to the DMSO solution while vortexing to prevent precipitation. The final concentration of DMSO should be minimized (typically below 10%).
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter before administration.
Therapeutic Efficacy in Animal Models
This compound has demonstrated therapeutic potential in various preclinical models.
| Disease Model | Animal Model | Dosage and Administration | Key Findings |
| Inflammation (Carrageenan-Induced Paw Edema) | Rodents | 20-40 mg/kg (free base), Intragastrically | Dose-dependent reduction in paw edema.[7] |
| Inflammation (Xylene-Induced Ear Edema) | Mice | 25-50 mg/kg (free base), Intragastrically | Dose-dependent inhibition of ear edema (30.2% at 25 mg/kg, 45.8% at 50 mg/kg).[7] |
| Colorectal Cancer | Nude Mice (HCT116 xenograft) | 30-90 mg/kg, i.p., daily for 14 days | Prevented tumor development.[3] |
| Colorectal Cancer | Nude Mice (HCT116 xenograft) | 50-150 mg/kg, oral, daily | Suppressed tumor growth.[3][8] |
| Osteosarcoma | Xenografted Mouse Model | Not specified | Effectively suppressed tumor growth.[9] |
| Myocardial Infarction | Rats | Not specified | Exhibited cardioprotective effects.[9] |
| Colitis | Mice | Not specified | Ameliorated colitis by strengthening the intestinal barrier.[10] |
Toxicology Profile
A thorough understanding of the toxicity profile is crucial for safe and effective in vivo studies.
Acute Toxicity
The median lethal dose (LD50) is a measure of a substance's acute toxicity.
| Species | Route of Administration | LD50 Value (mg/kg) |
| Mice | Oral | 852.12 - 880.18[4] |
Hepatotoxicity
In vivo studies in mice have shown that intraperitoneal administration of this compound at 5 mg/kg per day can induce hepatotoxicity, as evidenced by increased levels of Alanine Aminotransferase (ALT) and Carboxylesterase 1 (CE1).[11]
Protocol 3: Acute Oral Toxicity Assessment (Up-and-Down Procedure - Representative)
This protocol is based on the OECD 425 guideline and is used to determine the oral LD50.[4]
Test System:
-
Healthy, young adult mice of a single sex (typically nulliparous, non-pregnant females).[4]
Housing:
-
Animals are housed under standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with free access to a standard laboratory diet and drinking water.[4]
Procedure:
-
Dose Administration: Administer the test substance orally via gavage. The volume is based on the animal's body weight.[4]
-
Sequential Dosing: A single animal is dosed at a starting level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose for the next animal is increased by a set factor. If it dies, the dose for the next animal is decreased by the same factor.[4]
-
Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days after dosing.[4]
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.[4]
-
Data Analysis: Calculate the LD50 using the maximum likelihood method.[4]
Pharmacokinetics
Studies in animal models, primarily rats, indicate that this compound has poor oral absorption and low bioavailability.[1] This is attributed to low intestinal permeability, efflux by transporters like P-glycoprotein (P-gp), and extensive metabolism in the liver.[1]
| Parameter | Oral Administration (Rats) | Intravenous Administration (Rats) |
| Dose (mg/kg) | 30 - 150[1] | 10[1][12] |
| Cmax (ng/mL) | 44.15 - 66.89[1] | - |
| Tmax (h) | - | - |
| AUC (mg/L·h) | 63.24 - 87.97[1] | - |
| T½ (h) | - | 0.71[12] |
| Absolute Bioavailability (%) | 0.52 - 1.87[1] | - |
Note: Dashes (-) indicate data not specified in the cited sources.[1]
Following absorption, this compound is widely distributed in tissues, with the highest concentrations found in the liver, followed by the lungs.[1] It undergoes extensive metabolism primarily in the liver.[1] A significant portion of orally administered this compound is excreted unchanged in the feces due to its poor absorption.[1]
Protocol 4: Pharmacokinetic Study in Rats (Representative)
This protocol outlines a common methodology for assessing the pharmacokinetic profile of this compound.[1]
Animal Model:
-
Species: Sprague-Dawley rats are commonly used.[1]
-
Housing: House animals in a controlled environment (e.g., 25°C, 55 ± 5% humidity, 12-hour light/dark cycle).[1] For excretion studies, use metabolic cages to collect urine and feces separately.[1]
-
Acclimatization: Allow for an acclimatization period to minimize stress.[1]
-
Fasting: Fast animals overnight (e.g., 12 hours) with free access to water before drug administration.[1]
Drug Administration:
-
Oral (p.o.): Suspend this compound in a vehicle like 0.5% sodium carboxymethyl cellulose and administer via oral gavage. Doses typically range from 30 mg/kg to 150 mg/kg.[1]
-
Intravenous (i.v.): To determine absolute bioavailability, administer this compound intravenously, often through the tail vein. A common dose is 10 mg/kg.[1]
Sample Collection and Analysis:
-
Collect blood samples at predetermined time points.
-
Process blood to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.[12]
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.[2][6]
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[2][6] It acts primarily by preventing the phosphorylation and subsequent degradation of IκBα.[2] This sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.[6]
MAPK Signaling Pathway
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to suppress the phosphorylation of key MAPK members, including p38 and JNK, which are involved in inflammatory responses and cell proliferation.[2][6]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway, crucial for cell survival and proliferation, is another target of this compound.[3][6] It inhibits this pathway by reducing the phosphorylation of both PI3K and Akt.[6][13] This can lead to downstream effects on mTOR signaling, impacting cell growth and survival.[6][14]
Conclusion
This document provides essential information and standardized protocols for the preparation and use of this compound Sulfate in in vivo animal research.[6] Adherence to these guidelines will help ensure the reproducibility and reliability of experimental outcomes.[6] Researchers should always perform preliminary dose-finding studies and consider the pharmacokinetic profile of this compound to design effective in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CAS 1198398-71-8: this compound Sulfate | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound from Rhizoma Coptidis Suppresses HCT-116 Cells-related Tumor Growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic cation transporter 1 and cytochrome P450s play crucial roles in this compound- and worenine-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worldscientific.com [worldscientific.com]
Coptisine solution preparation for oral gavage and intraperitoneal injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Coptisine solutions for in vivo studies using oral gavage and intraperitoneal injection. The protocols outlined below are based on established methodologies to ensure solution stability, appropriate bioavailability, and minimized animal discomfort.
Physicochemical Properties and Solubility
This compound, an isoquinoline alkaloid, is sparingly soluble in water. Its salt form, this compound Sulfate, exhibits enhanced water solubility, though co-solvents are often required to achieve concentrations suitable for in vivo dosing.[1] For many preclinical studies, this compound is initially dissolved in a small amount of an organic solvent before being diluted into a final vehicle for administration.
Table 1: Solubility and Vehicle Components for this compound Administration
| Solvent/Vehicle Component | Route of Administration | Typical Concentration/Use | Notes |
| Dimethyl sulfoxide (DMSO) | Oral Gavage & Intraperitoneal | Initial dissolution; final concentration should be <10% for IP | A common solvent for creating a concentrated stock solution.[1] |
| Polyethylene glycol 300 (PEG300) | Oral Gavage | Co-solvent in vehicle | A common vehicle component for oral administration.[1] |
| Tween 80 | Oral Gavage | Surfactant in vehicle | Helps to create a homogenous mixture or suspension.[1] |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Oral Gavage & Intraperitoneal | Diluent | Used to achieve the final desired concentration and ensure isotonicity for IP injections.[1] |
| Carboxymethylcellulose (CMC) | Oral Gavage & Intraperitoneal | Suspending agent (typically 0.5% - 1%) | Useful for compounds that are not fully soluble, creating a stable suspension.[2][3] |
| Corn Oil | Oral Gavage & Intraperitoneal | Vehicle | Can be used as a vehicle, particularly for hydrophobic compounds.[4] |
Experimental Protocols
Protocol 1: Oral Gavage Solution Preparation
This protocol is suitable for the administration of this compound to rodents via oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Dissolution (Stock Solution):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal volume of DMSO to create a concentrated stock solution. Gentle warming and vortexing can aid in dissolution.[1]
-
-
Vehicle Preparation:
-
In a separate sterile conical tube, prepare the vehicle by combining PEG300, Tween 80, and sterile saline or PBS in the desired ratio. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
Vortex the vehicle thoroughly to ensure a homogenous mixture.
-
-
Final Dosing Solution:
-
Add the this compound stock solution to the prepared vehicle to achieve the final desired concentration.
-
Vortex the solution vigorously until the this compound is completely dissolved or a uniform suspension is formed. Sonication can be used to facilitate dissolution if necessary.[1]
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Intraperitoneal Injection Solution Preparation
This protocol is designed for the intraperitoneal administration of this compound. It is critical to ensure the sterility and isotonicity of the final solution to minimize peritoneal irritation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Initial Dissolution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in a small volume of DMSO.
-
-
Dilution:
-
Gradually add sterile saline or PBS to the DMSO solution while continuously vortexing to reach the final desired concentration.
-
Crucially, the final concentration of DMSO should be kept as low as possible, ideally below 10%, to prevent irritation to the peritoneum. [1]
-
-
Sterilization:
-
Filter the final dosing solution through a 0.22 µm sterile syringe filter into a sterile vial.[1]
-
-
Final Inspection:
-
Before administration, visually inspect the solution for any signs of precipitation or particulate matter.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for preparing and administering this compound solutions and an overview of key signaling pathways modulated by this compound.
This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.
Disclaimer: These protocols provide a general framework. Researchers should optimize concentrations, vehicle compositions, and administration volumes based on the specific experimental model, the salt form of this compound used, and the desired therapeutic effect. Always consult relevant literature and adhere to institutional animal care and use guidelines.
References
Application Notes and Protocols for Pharmacokinetic Studies of Coptisine in Rat Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of coptisine in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to support pharmacokinetic (PK) studies, a critical component in the drug development pipeline.
Introduction
This compound, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis in pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in rats following oral and intravenous administration, as determined by LC-MS/MS.
Table 1: Pharmacokinetic Parameters of this compound in Rats after a Single Intravenous Dose.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| 10 | - | - | - | 0.97 |
Data presented as mean ± S.D. (n=6). Cmax and Tmax are not applicable for intravenous administration.
Table 2: Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Bioavailability (%) |
| 30 | 44.15 ± 12.34 | 0.5 ± 0.2 | 63.24 ± 15.78 | - | 1.87 |
| 50 | - | - | - | 0.71 | 8.9 |
| 75 | 55.23 ± 18.92 | 0.6 ± 0.3 | 75.43 ± 20.11 | - | 0.98 |
| 150 | 66.89 ± 21.45 | 0.7 ± 0.4 | 87.97 ± 23.56 | - | 0.52 |
Data presented as mean ± S.D. where available.
Experimental Protocols
Animal Study Protocol
Animals: Male Sprague-Dawley rats (200-250 g) are used for the pharmacokinetic studies. Animals are fasted overnight with free access to water before drug administration.
Drug Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein at a dose of 10 mg/kg.[3][4][5]
-
Oral (PO): this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at doses ranging from 30 to 150 mg/kg.[1][2]
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing. Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
Sample Preparation Protocol
A protein precipitation method is commonly employed for the extraction of this compound from rat plasma.[6]
-
Thaw the frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., diazepam).[6]
-
Vortex the mixture for 1 minute.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.
-
Inject a 20 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[7]
LC-MS/MS Analytical Method
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., UPLC BEH C18 or equivalent).[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (A) and water containing 0.1% formic acid (B).[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The specific precursor and product ions should be optimized.
-
Internal Standard (e.g., Diazepam): The specific precursor and product ions should be optimized.[6]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Bioanalytical Method Validation
The developed LC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[8][9][10] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity: The calibration curve should be linear over the expected concentration range (e.g., 1-400 ng/mL).[6] The correlation coefficient (r) should be greater than 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (as relative standard deviation, RSD%) should be within 15%, and accuracy (as relative error, RE%) should be within ±15%.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Extraction Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80°C).
Visualizations
Experimental Workflow
References
- 1. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols for Coptisine Purification using Centrifugal Partition Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatographic technique, offers an efficient and scalable method for the purification of natural products. Unlike traditional solid-support chromatography, CPC utilizes a support-free liquid stationary phase, which mitigates issues such as irreversible sample adsorption and allows for high sample loading and recovery. This makes it particularly well-suited for the separation of structurally similar compounds, such as the isoquinoline alkaloids found in Coptis chinensis (Huanglian). Coptisine, a major bioactive alkaloid in Coptis chinensis, has garnered significant interest for its diverse pharmacological activities. However, its structural similarity to other alkaloids like berberine, palmatine, and epiberberine presents a significant purification challenge. These application notes provide detailed protocols for the purification of this compound from Coptis chinensis extracts using CPC, enabling the acquisition of high-purity this compound for research and drug development purposes.
Principle of Centrifugal Partition Chromatography
CPC operates on the principle of partitioning a solute between two immiscible liquid phases. A centrifugal force is used to retain the stationary liquid phase within a series of interconnected chambers in a rotor, while the mobile phase is pumped through it. The differential partitioning of solutes between the two phases, quantified by their partition coefficient (K), leads to their separation. Compounds with a higher affinity for the mobile phase will elute faster, while those with a stronger affinity for the stationary phase will be retained longer.
Experimental Protocols
Preparation of Crude Extract from Coptis chinensis
A crucial first step in the purification of this compound is the efficient extraction of alkaloids from the raw plant material.
Materials and Equipment:
-
Dried rhizomes of Coptis chinensis
-
70% aqueous ethanol
-
Rotary evaporator
-
1.5% H₂SO₄ solution
-
Ca(OH)₂
-
HCl
-
NaCl
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum drying apparatus
Protocol:
-
Grind the dried rhizomes of Coptis chinensis into a fine powder.
-
Reflux 500 g of the powdered rhizomes with 2 L of 70% aqueous ethanol in a water bath at 65°C for 2 hours.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtered extract using a rotary evaporator at 55°C under reduced pressure.
-
Dissolve the resulting residue in 500 ml of a 1.5% H₂SO₄ solution.
-
Adjust the pH of the acidic solution to 5.0-6.0 with Ca(OH)₂ to precipitate sulfates.
-
Allow the solution to stand for two hours, then filter to remove the precipitate.
-
Concentrate the filtrate at 55°C under reduced pressure to a volume of approximately 200 ml.
-
Acidify the concentrated extract to a pH of 1.0-2.0 with HCl.
-
Add a 5.0% NaCl solution to the acidified extract to facilitate the crystallization of alkaloid hydrochlorides.
-
Store the solution in a refrigerator at 4°C overnight to allow for complete crystallization.
-
Filter the precipitate using a Buchner funnel and dry it in a vacuum drying apparatus to obtain the crude alkaloid extract for CPC purification.
Centrifugal Partition Chromatography (CPC) Purification of this compound
This protocol details the setup and operation of the CPC for the separation of this compound from the crude alkaloid extract. A pH-zone-refining approach is described, which has been shown to be highly effective for the separation of ionizable compounds like alkaloids.
Materials and Equipment:
-
Centrifugal Partition Chromatograph (e.g., High-Speed Counter-Current Chromatography - HSCCC instrument)
-
Two-phase solvent system: Chloroform-methanol-water (4:3:3, v/v)
-
Hydrochloric acid (HCl)
-
Triethylamine (TEA)
-
Crude alkaloid extract from Coptis chinensis
-
HPLC system for fraction analysis
Protocol:
-
Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing chloroform, methanol, and water in a 4:3:3 volume ratio in a separatory funnel.
-
Shake the mixture vigorously and allow the phases to separate completely.
-
To the upper aqueous phase (stationary phase), add HCl to a final concentration of 60 mM.[1]
-
To the lower organic phase (mobile phase), add triethylamine (TEA) to a final concentration of 5 mM.[1]
-
-
Sample Preparation:
-
Dissolve 1.0 g of the crude alkaloid extract in a mixture of 10 ml of the stationary phase (aqueous phase with 60 mM HCl) and 10 ml of the organic phase without TEA.[1]
-
-
CPC Instrument Setup and Operation:
-
Fill the CPC column entirely with the stationary phase (upper aqueous phase).
-
Set the rotation speed of the centrifuge to 850 rpm.[1]
-
Pump the mobile phase (lower organic phase) into the column at a flow rate of 2.0 ml/min.[1]
-
Once the system reaches hydrodynamic equilibrium (i.e., the mobile phase is eluting from the column outlet and the stationary phase retention is stable), inject the prepared sample solution.
-
Continue pumping the mobile phase and collect fractions of the eluent.
-
Monitor the effluent using a UV detector at a wavelength of 254 nm.[1]
-
-
Fraction Analysis:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the fractions containing high-purity this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the purification of this compound and other alkaloids from Coptis chinensis using CPC and HSCCC. This data allows for a comparison of different methodologies and their efficiencies.
| Parameter | Study 1[1] | Study 2[2] | Study 3[3] |
| Chromatography Technique | pH-Zone-Refining CCC | CPC | HSCCC |
| Solvent System (v/v/v) | Chloroform-Methanol-Water (4:3:3) | Chloroform-Methanol-Water (4:3:3) | Chloroform-Methanol-Water (2:1:1) |
| Additives | 60 mM HCl in stationary phase, 5 mM TEA in mobile phase | Hydrochloric acid and triethylamine | Not specified |
| Sample Load | 1.0 g crude extract | >2 g extract | Not specified |
| Flow Rate | 2.0 ml/min | 5 ml/min | Not specified |
| Rotation Speed | 850 rpm | 1050 rpm | Not specified |
| This compound Yield/Recovery | 58.3 mg | 9–12 mg | Not specified |
| This compound Purity | 99.5% | 88.5% | Not specified |
| Partition Coefficient (K) of this compound | Not specified | Not specified | 2.60 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the this compound purification process using Centrifugal Partition Chromatography.
Caption: Workflow for this compound Purification via CPC.
Conclusion
Centrifugal Partition Chromatography is a powerful technique for the preparative separation of this compound from the complex alkaloid mixture of Coptis chinensis. The provided protocols, based on established methodologies, offer a detailed guide for researchers to obtain high-purity this compound. The pH-zone-refining approach, in particular, demonstrates excellent separation efficiency, yielding this compound with very high purity. The successful application of these methods will facilitate further pharmacological studies and potential drug development of this promising natural compound. The choice of solvent system and optimization of operating parameters are critical for achieving high resolution and recovery, and the data presented can serve as a valuable starting point for method development.
References
- 1. Preparative separation of quaternary ammonium alkaloids from Coptis chinensis Franch by pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Notes and Protocols for Determining Coptisine Cytotoxicity in Cancer Cells using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coptisine, a protoberberine alkaloid isolated from the traditional medicinal plant Coptis chinensis (Rhizoma coptidis), has emerged as a promising natural compound with potent anti-cancer properties.[1][2] It has demonstrated cytotoxic effects across a variety of cancer cell lines, including breast, gastric, colon, liver, and lung cancers.[1] The anti-neoplastic activity of this compound is attributed to its multifaceted mechanism of action, which involves the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest, as well as the inhibition of tumor metastasis.[1][2] This is achieved through the modulation of complex intracellular signaling networks, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6][7] The assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7] This conversion is mediated by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution.[4][8] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values of this compound in various cancer cell lines, highlighting its differential efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| MCF-7 | Breast Cancer | 98.3 ± 10.3 | - |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 201.5 ± 14.4 | Shows decreased sensitivity in resistant cells. |
| MDA-MB-231 | Triple-Negative Breast Cancer | 73.9 ± 7.5 | - |
| MDA-MB-231/ADR | Doxorubicin-Resistant Breast Cancer | 255.4 ± 16.9 | Shows decreased sensitivity in resistant cells. |
| ACC-201 | Gastric Cancer | 3.93 | Converted from 1.26 µg/mL. |
| NCI-N87 | Gastric Cancer | 6.58 | Converted from 2.11 µg/mL.[1] |
| HT-29 | Colon Carcinoma | ~1.53 | Converted from 0.49 µg/mL.[1] |
| LoVo | Colon Carcinoma | ~2.72 | Converted from 0.87 µg/mL.[1] |
| HCT116 | Colorectal Cancer | - | Reduced viability observed at 0–25 µM.[1] |
| HepG2 | Hepatocellular Carcinoma | 18.1 | Measured at 72 hours.[1] |
| A549 | Non-Small Cell Lung Cancer | 18.09–21.60 | Causes cell cycle arrest at the G2/M phase.[1] |
| PANC-1 | Pancreatic Cancer | ~100 | - |
| Various | Osteosarcoma | 12.99–28.54 | Markedly inhibited aggressive osteosarcoma cell proliferation.[1] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methods.[1]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., McCoy's 5A or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound (or this compound Sulfate)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS))
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile PBS
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Cell Culture and Seeding
-
Maintain the cancer cells in a humidified incubator at 37°C with 5% CO₂ in their recommended complete growth medium.[9]
-
Subculture the cells when they reach 70-90% confluency.[9] To do this, aspirate the old medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.[9]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.[9]
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[1][9]
-
Incubate the plate overnight to allow the cells to adhere.[1][9]
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. A common starting range to test is 0, 5, 10, 20, 40, and 80 µM.[9]
-
Include a vehicle control group that receives medium with the same concentration of DMSO used to prepare the highest this compound concentration.
-
Carefully aspirate the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure times, typically 24, 48, or 72 hours.[9]
MTT Assay
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C.[1] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[1]
-
After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells. For adherent cells, aspiration is suitable. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[7]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][7]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[4]
Data Acquisition and Analysis
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 540 and 570 nm.[1] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[4]
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.[1]
Visualizations
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Coptisine
Introduction
Coptisine, a protoberberine alkaloid extracted from the traditional medicinal herb Coptis chinensis, has garnered significant interest in oncological research due to its demonstrated anti-cancer properties.[1][2][3] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[4][5][6] Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for the precise quantification and characterization of this compound-induced apoptosis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze apoptosis induced by this compound.
The most widely used method for the flow cytometric analysis of apoptosis is the Annexin V and Propidium Iodide (PI) dual staining assay.[7][8][9] This assay is based on the principle that in the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells.[8] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong fluorescence.[7][8] By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primarily)
Key Signaling Pathways in this compound-Induced Apoptosis
Research has elucidated several signaling pathways through which this compound exerts its pro-apoptotic effects. Understanding these pathways is crucial for designing experiments and interpreting results.
-
Reactive Oxygen Species (ROS)-Mediated JNK Signaling Pathway: this compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[4][6] This increase in intracellular ROS can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][6]
-
Mitochondrial (Intrinsic) Pathway: The ROS-mediated stress can lead to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytoplasm.[4][6] This event activates caspase-9, which then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[4] The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated by this compound.[4][6]
-
Death Receptor (Extrinsic) Pathway: this compound can also upregulate the expression of death receptors such as DR4 and DR5 on the cell surface.[4] The binding of their respective ligands initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.[4]
-
67-kDa Laminin Receptor (67LR)/cGMP Signaling Pathway: In some cancer cell types, such as human hepatoma cells, this compound has been found to promote apoptosis by activating the 67-kDa laminin receptor (67LR).[1] This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which then triggers the apoptotic cascade.[1]
Data Presentation
The following tables summarize quantitative data from studies on this compound-induced apoptosis in different cancer cell lines, as determined by flow cytometry using Annexin V/PI staining.
Table 1: this compound-Induced Apoptosis in Hep3B Hepatocellular Carcinoma Cells
| This compound Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| 0 | 24 | ~5 | [4] |
| 25 | 24 | ~20 | [4] |
| 50 | 24 | ~45 | [4] |
| 100 | 24 | ~70 | [4] |
Table 2: this compound-Induced Apoptosis in A549 Non-Small-Cell Lung Cancer Cells
| This compound Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) (Early + Late) | Reference |
| 0 | 48 | ~4 | [10] |
| 10 | 48 | ~15 | [10] |
| 20 | 48 | ~30 | [10] |
| 40 | 48 | ~55 | [10] |
Experimental Protocols
A detailed protocol for the analysis of this compound-induced apoptosis using Annexin V-FITC/PI staining and flow cytometry is provided below.
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cancer cells of interest in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the cell culture plates and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation Period: Incubate the cells for the desired period (e.g., 24 or 48 hours) to allow for the induction of apoptosis.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and then detach them using a non-enzymatic cell dissociation solution or trypsin.
-
For suspension cells, collect the cells directly.
-
Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation of both FITC and PI.
-
Set up the fluorescence detectors to collect the emission from FITC (typically around 530/30 nm) and PI (typically around 670 nm long pass).
-
-
Compensation:
-
Use single-stained control samples (cells stained with only Annexin V-FITC and cells stained with only PI) to set up the fluorescence compensation to correct for spectral overlap.
-
Also, include an unstained cell sample to set the baseline fluorescence.
-
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Create a dot plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Set up quadrants to delineate the four populations:
-
Lower-left quadrant: Live cells (Annexin V- / PI-)
-
Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant: Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant.
-
Mandatory Visualizations
References
- 1. This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Apoptosis by this compound in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) of Coptisine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of coptisine, a bioactive protoberberine alkaloid, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). This compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective properties.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The HPLC-ED method detailed herein offers high sensitivity and precision for the determination of this compound in plasma samples. This application note includes detailed experimental protocols for sample preparation, chromatographic separation, and electrochemical detection, along with a summary of method validation parameters.
Introduction
This compound is a primary bioactive alkaloid isolated from medicinal plants such as those from the Coptis genus.[1] Its wide range of pharmacological effects necessitates reliable analytical methods for its quantification in biological fluids to support drug development and clinical research.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of alkaloids. When coupled with Electrochemical Detection (ED), it provides enhanced sensitivity compared to conventional UV detection, making it particularly suitable for analyzing low concentrations of electroactive compounds like this compound in complex biological matrices.[2] This document outlines a validated HPLC-ED method for the determination of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Berberine Hydrochloride (purity ≥98%)[1]
-
Methanol (HPLC grade)[1]
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Deionized water (HPLC grade)
-
Drug-free plasma (e.g., rat or human)[1]
Equipment
-
HPLC system equipped with a pump, autosampler, and column oven
-
Electrochemical detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a stainless-steel auxiliary electrode[2]
-
Reversed-phase C18 analytical column (e.g., WondaSil® C18-WR, 250 × 4.6 mm, 5 μm)[2]
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Preparation of Solutions
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and 10 mg of the internal standard (e.g., Berberine Hydrochloride) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.[1] Store stock solutions at 4°C.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a suitable diluent (e.g., 50% methanol) to create working standards at concentrations ranging from 50 ng/mL to 5000 ng/mL.[1]
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with the same diluent used for the working standards.[1]
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free plasma to obtain calibration standards at various concentrations. Prepare QC samples at low, medium, and high concentrations in the same manner.[1]
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic and Electrochemical Conditions
The following table summarizes the optimized conditions for the HPLC-ED analysis of this compound.
| Parameter | Condition |
| Column | WondaSil® C18-WR (250 × 4.6 mm, 5 μm)[2] |
| Mobile Phase | 40 mM Phosphate Buffer (pH 7.0) : Acetonitrile (40:60, v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Electrochemical Detector | |
| Working Electrode | Glassy Carbon Electrode[2] |
| Reference Electrode | Ag/AgCl[2] |
| Auxiliary Electrode | Stainless Steel |
| Potential | +1.3 V[2] |
Data Presentation: Method Validation Summary
The HPLC-ED method was validated for its performance in the quantification of this compound. The following tables summarize the key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.03 µmol/L[2] |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
Table 2: Precision and Accuracy
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | < 3.1%[2] | < 5.7%[2] | 88.0 - 116%[2] |
| Medium QC | < 3.1%[2] | < 5.7%[2] | 88.0 - 116%[2] |
| High QC | < 3.1%[2] | < 5.7%[2] | 88.0 - 116%[2] |
Table 3: Recovery
| Analyte | Recovery (%) |
| This compound | 88.0 - 116%[2] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC-ED analysis of this compound.
Conclusion
The HPLC-ED method described provides a sensitive, precise, and accurate means for the quantification of this compound in plasma samples.[2] The detailed protocols and validation data presented in this application note demonstrate the suitability of this method for pharmacokinetic studies and other applications in drug development where reliable measurement of this compound is required.[2] The high sensitivity of electrochemical detection makes it a valuable tool for the analysis of this compound, particularly at low concentrations.[2]
References
Application Notes and Protocols for Ultrasound-Assisted Extraction of Alkaloids from Coptis chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptis chinensis (Huanglian) is a traditional Chinese medicinal herb renowned for its rich content of protoberberine alkaloids, including berberine, coptisine, and palmatine.[1][2][3] These alkaloids exhibit a wide range of pharmacological activities, such as anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[2][4] Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting these valuable bioactive compounds. This document provides detailed application notes and protocols for the UAE of alkaloids from Coptis chinensis, summarizing key quantitative data and outlining experimental methodologies.
Advantages of Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction offers several advantages over traditional extraction methods:
-
Increased Efficiency: UAE can significantly enhance the extraction yield of alkaloids. For instance, UAE with 50% ethanol increased the alkaloid yield from Coptis chinensis by 80.9% compared to traditional ethanol maceration.[5]
-
Reduced Extraction Time: The use of ultrasonic waves can shorten the extraction period from hours to minutes.[6]
-
Lower Solvent Consumption: Enhanced efficiency often translates to a reduction in the amount of solvent required.
-
Improved Bioactivity: The higher yield of bioactive compounds can lead to extracts with stronger pharmacological effects.
Experimental Protocols
This section details the methodologies for the ultrasound-assisted extraction of alkaloids from Coptis chinensis.
Materials and Equipment
-
Plant Material: Dried rhizomes of Coptis chinensis, powdered and sieved.
-
Solvents: Ethanol, Methanol, Lactic Acid, Malic Acid, Pyruvic Acid, Deep Eutectic Solvents (e.g., choline chloride and urea).[1][6]
-
Equipment:
-
Ultrasonic bath or probe system
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Standard reference compounds (Berberine, Palmatine, this compound, etc.)
-
General Extraction Workflow
The following diagram illustrates the general workflow for the ultrasound-assisted extraction of alkaloids from Coptis chinensis.
Caption: General workflow for ultrasound-assisted extraction of alkaloids.
Detailed Protocol: Ultrasound-Assisted Extraction with Organic Acids
This protocol is based on studies demonstrating high extraction efficiencies with lactic acid, malic acid, and pyruvic acid.[1][3][7]
-
Sample Preparation: Dry the rhizomes of Coptis chinensis at a suitable temperature (e.g., 60°C) and grind them into a fine powder. Sieve the powder to ensure a uniform particle size.
-
Extraction:
-
Weigh a specific amount of the powdered Coptis chinensis (e.g., 1.0 g).
-
Add the selected organic acid solvent at a specific liquid-to-solid ratio (e.g., 30.0 mL/g).[1][3]
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Perform the extraction under optimized conditions of temperature and time.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and, if necessary, re-extract the residue.
-
Combine the supernatants and concentrate them using a rotary evaporator to obtain the crude alkaloid extract.
-
-
Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the concentrations of individual alkaloids (berberine, palmatine, this compound, etc.) using HPLC with a suitable mobile phase and detection wavelength.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the ultrasound-assisted extraction of alkaloids from Coptis chinensis.
Table 1: Comparison of Different Extraction Solvents
| Solvent System | Total Alkaloid Yield (mg/g) | Reference |
| 75% Methanol | 108.2 | [1] |
| 75% Ethanol | 107.9 | [1] |
| 50% Ethanol | 109.1 | [1] |
| 96% Lactic Acid | 139.6 ± 0.2 | [1][3] |
| 40% Malic Acid | 133.0 ± 0.5 | [1][3] |
| 88% Pyruvic Acid | 146.3 ± 0.4 | [1][3] |
| 50% DES (Choline Chloride-Urea) | Not specified in total mg/g, but deemed superior to traditional methods | [6] |
Table 2: Optimal Conditions for Ultrasound-Assisted Extraction with Organic Acids
| Organic Acid | Concentration (w/w) | Liquid-to-Solid Ratio (mL/g) | Temperature (°C) | Total Alkaloid Yield (mg/g) | Reference |
| Lactic Acid | 96% | 30.0 | 60.0 | 139.6 ± 0.2 | [1][3] |
| Malic Acid | 40.0% | 30.0 | 80.0 | 133.0 ± 0.5 | [1][3] |
| Pyruvic Acid | 88.0% | 30.0 | 75.0 | 146.3 ± 0.4 | [1][3] |
Table 3: Optimal Conditions for Ultrasound-Assisted Extraction with Deep Eutectic Solvents (DES)
| DES Composition | Water Content | Liquid-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Ultrasound Power (W) | Reference |
| Choline Chloride-Phenol (1:3) | 30% | 30 | 60 | 30 | Not Specified | [1] |
| Betaine-Tartaric Acid (0.6 M) | Not Specified | 35:1 | Not Specified | 29.5 | Not Specified | [1] |
| Choline Chloride-Urea (1:2) | 50% | Not Specified | 60 | 15 | 150 | [6] |
Signaling Pathways Modulated by Coptis chinensis Alkaloids
The alkaloids from Coptis chinensis have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[2][4] Understanding these mechanisms is crucial for drug development.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular processes. Alkaloids like berberine and this compound can influence this pathway, contributing to their anti-inflammatory and anti-cancer effects.[2][4]
Caption: Modulation of the MAPK pathway by Coptis chinensis alkaloids.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade involved in cell survival and growth. The regulatory effects of Coptis chinensis alkaloids on this pathway are a key area of research.[2][4]
Caption: Regulation of the PI3K/Akt pathway by Coptis chinensis alkaloids.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a vital role in the immune response. The modulation of this pathway by Coptis chinensis alkaloids contributes to their anti-inflammatory properties.[2][4]
Caption: Modulation of the JAK/STAT pathway by Coptis chinensis alkaloids.
Conclusion
Ultrasound-assisted extraction is a powerful and efficient method for obtaining high yields of bioactive alkaloids from Coptis chinensis. By optimizing parameters such as solvent type, temperature, and extraction time, researchers can significantly improve the efficiency of the extraction process. The resulting extracts, rich in compounds like berberine, this compound, and palmatine, offer significant potential for further research and development in the pharmaceutical and nutraceutical industries. The modulation of key signaling pathways by these alkaloids underscores their therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Investigating the Effects of Coptisine on HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models with the human hepatoma cell line HepG2 to study the multifaceted effects of Coptisine. This document outlines detailed protocols for key experiments and summarizes the expected quantitative outcomes, facilitating research into the therapeutic potential of this compound for hepatocellular carcinoma and related metabolic disorders.
Introduction to this compound and its Effects on HepG2 Cells
This compound, a protoberberine alkaloid extracted from the traditional Chinese medicine Huanglian (Rhizoma Coptidis), has demonstrated significant anti-cancer and metabolic regulatory properties. In the context of hepatocellular carcinoma, the HepG2 cell line serves as a valuable and widely used model to investigate the molecular mechanisms of action of therapeutic compounds.
Studies have revealed that this compound exerts its effects on HepG2 cells through several key mechanisms:
-
Induction of Apoptosis: this compound triggers programmed cell death in HepG2 cells via multiple signaling pathways. One prominent pathway involves the activation of the 67-kDa laminin receptor (67LR), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent apoptosis.[1] The mitochondrial pathway is also implicated, characterized by the release of cytochrome c and activation of caspases.[2] Furthermore, this compound can activate both the extrinsic pathway, through the upregulation of death receptors DR4 and DR5, and the intrinsic pathway, by modulating the Bax/Bcl-2 protein ratio.[3]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells.[4] This is achieved by downregulating the E2F7 transcription factor via the CHK1/CDC25A signaling pathway.[5]
-
Modulation of Autophagy: this compound can induce autophagy in liver cancer cells, a process that is linked to the generation of intracellular reactive oxygen species (ROS).[6][7][8] This autophagic response can contribute to either cell survival or cell death depending on the cellular context. This compound has also been found to promote hepatocyte autophagy, which aids in reducing lipid accumulation.[9]
-
Regulation of Lipid Metabolism: this compound plays a role in regulating cholesterol and lipid metabolism. It can modulate the expression of key genes such as LDLR, HMGCR, and CYP7A1, which are involved in cholesterol homeostasis.[10] Additionally, this compound can inhibit lipid accumulation by activating the AMPK/ACC/CPT-1 signaling pathway.[11]
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound on HepG2 cells.
Caption: General workflow for studying this compound's effects on HepG2 cells.
This compound-Induced Apoptosis Signaling Pathway
This diagram outlines the key signaling pathways involved in this compound-induced apoptosis in HepG2 cells.
Caption: this compound-induced apoptosis signaling in HepG2 cells.
This compound-Induced G2/M Cell Cycle Arrest Pathway
The following diagram illustrates the mechanism of this compound-induced G2/M phase cell cycle arrest.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT/CCK-8 Assay)
| Treatment Duration | IC50 (µM) | Reference |
| 48 hours | 34.88 | [12] |
| 72 hours | 18.10 | [12] |
IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot)
| Protein | Effect of this compound Treatment | Pathway | Reference |
| DR4 / DR5 | Upregulation | Extrinsic Apoptosis | [3] |
| Bax | Upregulation | Intrinsic Apoptosis | [3][13] |
| Bcl-2 | Downregulation | Intrinsic Apoptosis | [3][4][13] |
| Cleaved Caspase-3 | Upregulation | Common Apoptosis | [2][13] |
| Cleaved Caspase-8 | Upregulation | Extrinsic Apoptosis | [3][13] |
| Cleaved Caspase-9 | Upregulation | Intrinsic Apoptosis | [4][13] |
| Cytochrome c (cytosolic) | Increase | Intrinsic Apoptosis | [2][13] |
Table 3: Effect of this compound on Cell Cycle-Related Protein Expression (Western Blot)
| Protein | Effect of this compound Treatment | Role in Cell Cycle | Reference |
| E2F7 | Downregulation | G2/M Transition | [5] |
| Cyclin B1 | Downregulation | G2/M Transition | [13] |
| cdc2 (CDK1) | Downregulation | G2/M Transition | [13] |
| cdc25C | Downregulation | G2/M Transition | [13] |
| p21 | Upregulation | Cell Cycle Inhibition | [13] |
Table 4: Effect of this compound on Lipid Metabolism-Related Gene/Protein Expression
| Gene/Protein | Effect of this compound Treatment | Function | Reference |
| LDLR (mRNA & Protein) | Upregulation | Cholesterol Uptake | [10] |
| HMGCR (mRNA & Protein) | Downregulation | Cholesterol Synthesis | [10] |
| CYP7A1 (mRNA & Protein) | Upregulation | Bile Acid Synthesis | [10] |
| p-AMPK | Upregulation | Energy Sensing, Inhibits Lipid Synthesis | [11] |
| p-ACC | Downregulation | Fatty Acid Synthesis | [11] |
| CPT-1 | Upregulation | Fatty Acid Oxidation | [11] |
Experimental Protocols
HepG2 Cell Culture
-
Thawing: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath.[14]
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[15]
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach with 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge. Resuspend the cell pellet in fresh medium and re-seed into new flasks.[14]
Cell Viability (MTT) Assay[15][16][17]
-
Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[15]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][17]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Mean OD of treated wells / Mean OD of control wells) x 100.[16]
Apoptosis Assay (Annexin V-FITC/PI Staining)[15][19][20]
-
Cell Preparation: Seed HepG2 cells in a 6-well plate and treat with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15][18]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis[22][23][24]
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.[20]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Quantitative Real-Time PCR (qPCR)[25][26]
-
RNA Extraction: After this compound treatment, extract total RNA from HepG2 cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA as a template.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[21]
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
These protocols provide a solid foundation for researchers to explore the diverse effects of this compound on HepG2 cells. By employing these methods, a deeper understanding of the therapeutic potential of this natural compound can be achieved.
References
- 1. This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytisine induces apoptosis of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Coptis chinensis inhibits hepatocellular carcinoma cell growth through nonsteroidal anti-inflammatory drug-activated gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-mediated downregulation of E2F7 induces G2/M phase arrest in hepatocellular carcinoma cells through inhibition of E2F4/NFYA/NFYB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound promots hepatocyte autophagy and cholesterol efflux to improve lipid accumulation in fatty liver [xuebao.bbmu.edu.cn]
- 10. [Regulatory effect of this compound on key genes involved in cholesterol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced cell cycle arrest at G2/M phase and reactive oxygen species-dependent mitochondria-mediated apoptosis in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tripod.nih.gov [tripod.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. japsonline.com [japsonline.com]
- 17. In Vitro Screening for Antihepatic Steatosis Active Components within Coptidis Rhizoma Alkaloids Extract Using Liver Cell Extraction with HPLC Analysis and a Free Fatty Acid-Induced Hepatic Steatosis HepG2 Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 20. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility and bioavailability of Coptisine for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of improving the solubility and bioavailability of Coptisine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: this compound, an isoquinoline alkaloid, has shown significant pharmacological potential. However, its clinical development is hindered by extremely low oral bioavailability, which has been reported to be as low as 0.52% to 8.9% in rats.[1][2][3][4][5] The primary reasons for this are:
-
Poor aqueous solubility : this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[6][7]
-
P-glycoprotein (P-gp) efflux : this compound is a substrate for the P-gp efflux pump, an intestinal transporter that actively pumps the compound back into the GI lumen after absorption, thereby reducing its net uptake into systemic circulation.[8][9]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: The primary strategies focus on overcoming its poor solubility and mitigating P-gp efflux. Key approaches include:
-
Nanoformulations : Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can enhance solubility, protect it from degradation in the GI tract, and facilitate transport across the intestinal epithelium.[8][10]
-
Solid Dispersions : This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can significantly improve the dissolution rate and subsequent absorption.[2]
-
P-gp Inhibition : Co-administration of this compound with a known P-gp inhibitor can block the efflux mechanism, leading to increased intracellular concentration and enhanced absorption.[8]
-
Cyclodextrin Inclusion Complexes : Forming inclusion complexes with cyclodextrins, which are cyclic oligosaccharides, can increase the aqueous solubility and stability of this compound.[7][10]
-
Salt Formation : Using a salt form, such as this compound sulfate, can improve water solubility compared to the parent compound.[6]
Q3: How do solid lipid nanoparticles (SLNs) enhance the bioavailability of this compound?
A3: SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids. They can improve the oral bioavailability of this compound through several mechanisms:
-
Increased Solubility and Dissolution Rate : The small particle size of SLNs provides a larger surface area for dissolution.[8]
-
Protection from Degradation : The solid lipid matrix can protect the encapsulated this compound from chemical and enzymatic degradation in the GI tract.[8]
-
Enhanced Permeability : SLNs can be absorbed through the lymphatic system, which bypasses the hepatic first-pass metabolism. They can also interact with the intestinal mucosa to improve drug uptake.[8]
Q4: What are the metabolic pathways of this compound?
A4: In vivo and in vitro studies in rats have shown that this compound undergoes extensive metabolism. The primary metabolic transformations include demethylation, hydroxylation, hydrogenation, and dehydrogenation. This compound also undergoes Phase II metabolism to form glucuronide and sulfate conjugates.[1][4][10] The cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP1A2, are involved in its metabolism.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at enhancing the bioavailability of this compound.
Formulation Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in lipid-based nanoparticles (SLNs, Liposomes) | 1. Poor solubility of this compound in the molten lipid or organic solvent.2. Drug leakage during the formulation process.3. Suboptimal lipid or surfactant concentration. | 1. Screen different lipids : Test a variety of solid lipids (for SLNs) or phospholipids (for liposomes) to find one with higher solubilizing capacity for this compound.2. Optimize process parameters : Increase homogenization speed/time or sonication energy/duration to improve particle size reduction and drug entrapment.3. Incorporate a co-solvent : A small amount of a biocompatible solvent in which this compound is soluble can be added to the lipid phase.4. Adjust drug-to-lipid ratio : Experiment with different ratios to find the optimal loading capacity.[10] |
| Inconsistent particle size or high polydispersity index (PDI) of nanoformulations | 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles during preparation or storage.3. Inappropriate concentration of surfactant/stabilizer. | 1. Optimize homogenization/sonication : Increase the pressure, time, or energy of the homogenization or sonication process.2. Optimize surfactant concentration : Screen different surfactants and their concentrations to ensure adequate stabilization of the nanoparticles.3. Modify surface charge : Incorporate a charged lipid or a coating agent (e.g., chitosan) to increase the absolute value of the zeta potential, which enhances electrostatic stabilization.[10] |
| Drug precipitation in solid dispersion upon storage | 1. Conversion of the amorphous drug to a crystalline state.2. Inappropriate polymer selection.3. High drug loading. | 1. Select an appropriate polymer : Use polymers that have a high glass transition temperature (Tg) and good miscibility with this compound.2. Optimize drug loading : Keep the drug loading below the saturation solubility of the drug in the polymer.3. Control storage conditions : Store the solid dispersion in a low humidity and controlled temperature environment. |
In Vivo Study Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals | 1. Inconsistent dosing volume or technique.2. Variability in GI tract physiology (e.g., gastric emptying time, pH).3. Food effects. | 1. Standardize dosing procedure : Ensure accurate and consistent administration of the formulation.2. Fast animals overnight : This can help to reduce variability in GI physiology.3. Use a larger animal cohort : This can help to improve the statistical power of the study. |
| Low plasma concentrations despite using an enhanced formulation | 1. The formulation is not effectively overcoming the primary absorption barrier (e.g., P-gp efflux).2. The formulation is unstable in the GI tract. | 1. Incorporate P-gp inhibitors : Consider co-administering a known P-gp inhibitor or incorporating one into the formulation.2. Use mucoadhesive formulations : Employ mucoadhesive polymers to prolong the residence time of the formulation at the absorption site.3. Re-evaluate the formulation strategy : If one approach (e.g., SLNs) is ineffective, consider an alternative that may address a different absorption barrier (e.g., self-microemulsifying drug delivery systems (SMEDDS) for improved solubilization).[10] |
| Difficulty in quantifying low plasma concentrations of this compound | 1. Insufficient sensitivity of the analytical method. | 1. Develop a highly sensitive analytical method : Utilize a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method with a low limit of quantification (LLOQ).[1][3][4] |
Quantitative Data
Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Standard Suspension | 30 | 44.15 | 0.5 | 63,240 | ~1.87 | [2][3] |
| Standard Suspension | 50 | - | - | - | 8.9 | [1][4][5] |
| Standard Suspension | 75 | - | - | - | - | [3] |
| Standard Suspension | 150 | 66.89 | - | 87,970 | ~0.52 | [3] |
| Solid Dispersion (Illustrative) | 30 | Significantly Higher | - | Significantly Higher | Significantly Higher | [2] |
Note: The values for the "Solid Dispersion" are illustrative of the expected significant improvements based on the principles of this formulation strategy, as direct comparative in-vivo data for a this compound solid dispersion is not yet available in published literature.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
This protocol describes a solvent evaporation method for preparing a this compound solid dispersion to enhance its dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
Common solvent (e.g., methanol, ethanol)
-
Rotary evaporator or spray dryer
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Dissolution : Dissolve this compound and the hydrophilic polymer in a common solvent.
-
Solvent Evaporation : Remove the solvent using a rotary evaporator or spray dryer to obtain a solid dispersion.
-
Characterization : Confirm the amorphous state of this compound in the solid dispersion using DSC and PXRD.[2]
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol utilizes a high-shear homogenization and ultrasonication method to produce SLNs.
Materials:
-
This compound Sulfate
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Preparation of Lipid Phase : Melt the solid lipid at a temperature 5-10°C above its melting point. Add this compound Sulfate to the molten lipid and stir until a clear, uniform solution is obtained.
-
Preparation of Aqueous Phase : Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Formation of Pre-emulsion : Slowly add the hot aqueous phase to the hot lipid phase while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 10 minutes.
-
Nano-emulsification : Subject the pre-emulsion to ultrasonication using a probe sonicator at 60% amplitude for 15 minutes.
-
Cooling : Cool the nano-emulsion in an ice bath to allow the lipid to solidify and form SLNs.[8]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to evaluate a this compound formulation.
Animal Model:
-
Male Sprague-Dawley rats
Procedure:
-
Formulation Preparation : Prepare the this compound formulation (e.g., standard suspension in 0.5% CMC-Na, or an enhanced formulation).[2]
-
Administration : Administer a single oral gavage of the this compound formulation at a specific dose.[2][3]
-
Blood Sampling : Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Processing : Separate the plasma by centrifugation and store at -80°C until analysis.[2]
-
Analytical Method : Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.[2][3]
-
Pharmacokinetic Analysis : Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, and AUC. Calculate the absolute bioavailability (F%) as: (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[2]
Visualizations
References
- 1. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC for Accurate Coptisine Quantification
Welcome to the technical support center for the accurate quantification of coptisine using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound quantification?
A1: A common starting point for separating this compound is using a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water (often with a pH modifier like formic acid). Detection is typically performed using a UV detector.[1] Specific conditions can be optimized from this baseline.
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: Reversed-phase C18 columns are most frequently used and have demonstrated robust performance for this compound quantification.[1][2] These columns provide good retention and separation of this compound from other components in various matrices.
Q3: What is the optimal detection wavelength for this compound?
A3: this compound can be effectively detected at wavelengths ranging from 265 nm to 300 nm.[1][2][3] The specific wavelength may be optimized based on the sample matrix and the presence of interfering compounds. A wavelength of 270 nm is also commonly employed.[2][4]
Q4: How does the mobile phase pH affect the separation of this compound?
A4: The pH of the mobile phase is a critical parameter that influences the ionization state of this compound, which is an alkaloid.[5][6][7] Adjusting the pH, typically by adding formic acid or using a buffer like ammonium bicarbonate, can significantly impact peak shape and retention time.[1][2]
Q5: Is a gradient or isocratic elution better for this compound analysis?
A5: Both isocratic and gradient elution methods can be used successfully for this compound quantification.[1][2] An isocratic method, where the mobile phase composition remains constant, is often simpler and sufficient for routine analysis of relatively clean samples.[1] A gradient elution, where the mobile phase composition changes during the run, may be necessary for complex mixtures to achieve better separation of this compound from other components.[2][8]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column packing material.- Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust the mobile phase pH by adding an acid (e.g., 0.1% formic acid) to suppress silanol interactions.[1]- Reduce the sample injection volume or dilute the sample.- Use a guard column to protect the analytical column.- Replace the column if it is old or has been used extensively. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Insufficient column equilibration between injections.- Pump malfunction or leaks. | - Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature (e.g., 30°C).[1][2]- Increase the equilibration time between sample injections.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[9] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample or mobile phase.- Mobile phase viscosity. | - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[10]- Backflush the column (disconnect from the detector first).- Replace the guard column or column inlet frit.- Check for any kinks or blockages in the HPLC tubing.[9][11] |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.- Air bubbles in the pump or detector.- Detector lamp aging.- Incomplete column equilibration. | - Use high-purity HPLC-grade solvents.[1]- Degas the mobile phase thoroughly using sonication or an inline degasser.[10]- Purge the pump to remove any air bubbles.[9]- Allow sufficient time for the column to equilibrate with the mobile phase.[12] |
| No Peaks or Very Small Peaks | - Injection issue (e.g., empty vial, incorrect injection volume).- Detector is off or not set to the correct wavelength.- Sample degradation.- Leak in the system. | - Verify the sample vial has sufficient volume and the autosampler is functioning correctly.- Ensure the detector is on and set to the appropriate wavelength for this compound (e.g., 265-300 nm).[1][2][3]- Prepare fresh samples and standards.- Inspect the system for any leaks.[12] |
Experimental Protocols
General HPLC Method for this compound Quantification
This protocol provides a starting point for method development and can be optimized as needed.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment, and UV-Vis or Diode Array Detector (DAD).[1]
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[1][2] |
| Detection Wavelength | 265 nm[1] |
| Injection Volume | 10-20 µL[1] |
3. Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using methanol as the solvent.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation (from a plant matrix):
-
Extraction: Accurately weigh the powdered plant material and add a suitable extraction solvent (e.g., methanol). Sonicate or reflux the mixture to extract the this compound.
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: A generalized workflow for the quantification of this compound using HPLC.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. [Simultaneous determination of six alkaloids in Coptis chinensis of different regions by RP-HPLC] [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Absorption of Coptisine in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Coptisine in their animal models. This guide provides troubleshooting advice, detailed experimental protocols, and comparative data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions related to the poor absorption of this compound.
Q1: Why is the oral bioavailability of this compound so low in my animal experiments?
A1: The low oral bioavailability of this compound, typically reported to be between 0.52% and 8.9% in rats, is a multifactorial issue.[1][2][3] The primary reasons include:
-
Poor Aqueous Solubility: this compound has limited solubility in gastrointestinal fluids, which is a critical first step for absorption.[4]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux pump located in the intestinal epithelium.[4][5][6] This transporter actively pumps this compound that has entered the intestinal cells back into the intestinal lumen, thereby limiting its net absorption.[4][5][7]
-
First-Pass Metabolism: After absorption, this compound undergoes extensive metabolism in the liver before it can reach systemic circulation.[4][5][8] Major metabolic pathways include demethylation, hydroxylation, sulfation, and glucuronidation.[4][6]
Q2: My plasma concentrations of this compound are highly variable between individual animals. What could be the cause?
A2: High inter-animal variability in plasma concentrations is a common challenge. Several factors can contribute to this:
-
Inconsistent Oral Gavage Technique: Improper or inconsistent administration can lead to variability in the amount of drug delivered to the stomach.
-
Variations in Food Intake: The presence or absence of food in the gastrointestinal tract can significantly affect drug absorption and transit time. It is advisable to standardize the fasting period for all animals before dosing.[3]
-
Individual Differences in Metabolism: Genetic and physiological differences between animals can lead to variations in the expression and activity of metabolic enzymes and transporters like P-gp.[3]
-
Formulation Instability: If you are using a novel formulation, its stability in the gastrointestinal environment can be a factor.
Q3: I am developing a nanoformulation for this compound, but the encapsulation efficiency is low. How can I improve it?
A3: Low encapsulation efficiency is a frequent hurdle in nanoformulation development. Here are some troubleshooting steps:
-
Optimize Drug-to-Lipid/Polymer Ratio: Experiment with different ratios to find the optimal loading capacity of your chosen carrier.[4]
-
Improve Drug Solubility in the Matrix: For lipid-based nanoparticles, ensure this compound is fully dissolved in the molten lipid. You can try increasing the temperature of the lipid phase or using a co-solvent to enhance solubility.[4]
-
Refine the Formulation Process: For methods like high-shear homogenization and ultrasonication, optimizing the speed, time, and energy input can significantly improve drug entrapment.[3][4]
-
Consider Alternative Loading Methods: For liposomes, a pH gradient loading method might improve the encapsulation of weakly basic drugs like this compound.[4]
Q4: Despite using a novel formulation, I am not observing a significant improvement in this compound's bioavailability. What should I investigate next?
A4: If a formulation strategy is not yielding the expected results, consider the following:
-
Re-evaluate the Primary Barrier: Your current formulation may be addressing one absorption barrier (e.g., solubility) but not another (e.g., P-gp efflux). Consider combining strategies, such as a nanoformulation that also incorporates a P-gp inhibitor.[3]
-
Assess Formulation Stability in GI Fluids: The formulation may not be stable in the harsh environment of the stomach and intestine, leading to premature drug release. Conduct in vitro stability studies in simulated gastric and intestinal fluids.
-
Investigate Alternative Absorption Pathways: Some nanoformulations, like solid lipid nanoparticles (SLNs), can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism.[4] Your formulation may not be effectively utilizing this pathway.
-
Consider a Different Formulation Approach: If one type of formulation (e.g., SLNs) is not effective, an alternative like a self-microemulsifying drug delivery system (SMEDDS) might be more suitable for improving solubilization.[3]
Comparative Pharmacokinetic Data of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound in various formulations from studies conducted in rats. This data can help you benchmark your results and select a promising formulation strategy.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound Solution | 30 | Oral | 44.15 | 63.24 | 1.87 | [1][2] |
| This compound Solution | 50 | Oral | - | - | 8.9 | [9][10][11] |
| This compound Solution | 75 | Oral | - | 77.56 | 0.92 | [1][2] |
| This compound Solution | 150 | Oral | 66.89 | 87.97 | 0.52 | [1][2] |
| This compound Solution | 10 | IV | - | - | - | [9][10][11] |
Note: '-' indicates data not specified in the cited sources.
Detailed Experimental Protocols
Here are detailed protocols for key experiments used to evaluate and overcome the poor absorption of this compound.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a high-shear homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate - GMS)
-
Surfactant (e.g., Tween 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh 500 mg of GMS and place it in a beaker.
-
Heat the beaker in a water bath to 75-80°C to completely melt the lipid.
-
Add 50 mg of this compound to the molten lipid and stir until a clear, uniform solution is obtained.[4]
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve 1 g of Tween 80 in 50 mL of purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).[4]
-
-
Formation of Pre-emulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase while stirring at a high speed (e.g., 8000 rpm) using a high-shear homogenizer for 10 minutes.[4]
-
-
Nano-emulsification:
-
Subject the pre-emulsion to ultrasonication using a probe sonicator at approximately 60% amplitude for 15 minutes, maintaining the temperature at 75-80°C.[4]
-
-
Formation of SLNs:
-
Quickly transfer the hot nanoemulsion to an ice bath and continue stirring at a moderate speed until it cools to room temperature. This will solidify the lipid and form the this compound-loaded SLNs.[4]
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[4]
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats
This model is used to study the intestinal absorption of this compound directly.
Materials:
-
Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
-
Anesthetic (e.g., urethane)
-
Perfusion buffer (e.g., Krebs-Ringer buffer, pH 7.4)
-
This compound solution in perfusion buffer
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a homeothermic blanket to maintain body temperature.
-
Make a midline abdominal incision to expose the small intestine.
-
-
Intestinal Segment Isolation:
-
Select a segment of the jejunum (e.g., 10 cm).
-
Carefully make small incisions at the proximal and distal ends of the segment.
-
Insert and secure cannulas at both ends.
-
-
Perfusion:
-
Gently flush the intestinal segment with pre-warmed (37°C) perfusion buffer to remove any residual contents.
-
Connect the proximal cannula to a peristaltic pump and perfuse the this compound solution at a constant flow rate (e.g., 0.2 mL/min).
-
Collect the perfusate from the distal cannula at predetermined time intervals (e.g., every 15 minutes for 2 hours).
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected perfusate samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Absorption Parameters:
-
Calculate the intestinal absorption rate constant (Ka) and the apparent permeability coefficient (Papp).
-
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
Addressing Coptisine precipitation in dosing solutions for animal studies
Technical Support Center: Coptisine Dosing Solutions for Animal Studies
This technical support center provides researchers with comprehensive troubleshooting guides and FAQs to address the common challenge of this compound precipitation in dosing solutions for animal studies. Following these guidelines can help ensure the accuracy and reproducibility of your experimental results.
I. Frequently Asked-Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a natural isoquinoline alkaloid compound extracted from plants like Coptis chinensis (Huanglian).[1] It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, this compound and its salts (e.g., this compound sulfate, this compound chloride) are poorly soluble or insoluble in water.[3][4] This low aqueous solubility presents a significant challenge for in vivo animal studies, as it can lead to precipitation of the compound in the dosing solution, resulting in inaccurate dosing, poor bioavailability, and potential local irritation or toxicity at the injection site.[5]
Q2: My this compound solution is showing precipitation. What are the common causes?
A2: this compound precipitation can be attributed to several factors:
-
Incorrect Solvent Choice: Using a solvent in which this compound is not sufficiently soluble is a primary cause.[3]
-
Supersaturation: The concentration of this compound in the solution exceeds its solubility limit in the chosen vehicle.
-
"Crashing Out" or "Salting Out": This occurs when a concentrated stock solution (often in DMSO) is diluted too quickly into an aqueous buffer (like saline or PBS). The rapid change in solvent polarity causes the compound to precipitate.[3]
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storage at unstable temperatures can decrease solubility and cause the compound to fall out of solution.[3]
-
pH Shifts: The solubility of many compounds is pH-dependent. A change in the solution's pH can reduce this compound's solubility.[6]
-
Solvent Evaporation: If vials are not sealed properly, the solvent can evaporate, increasing the compound's concentration beyond its solubility limit.[3]
Q3: What are the recommended primary solvents for dissolving this compound?
A3: For creating high-concentration stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[3] Other organic solvents like ethanol, methanol, chloroform, dichloromethane, and acetone have also been noted for solubility.[3][7] However, for animal studies, DMSO is a frequent starting point due to its high solubilizing power, though its final concentration in the dosing solution must be minimized to avoid toxicity.[8]
Q4: Can I use co-solvents to improve this compound solubility for my dosing solution?
A4: Yes, using a co-solvent system is a highly recommended and common strategy for administering poorly soluble compounds like this compound.[5][9] Co-solvents are water-miscible organic solvents that, when added to the vehicle, increase the solubility of a lipophilic drug.[10] For in vivo studies, a typical vehicle might consist of a small amount of DMSO (to initially dissolve the compound) and a co-solvent like Polyethylene Glycol (PEG300), followed by dilution with saline or PBS. Surfactants like Tween 80 are also often included to improve stability.[8]
Q5: How does pH affect this compound solubility and how can I optimize it?
Q6: Are there any other formulation strategies to prevent this compound precipitation?
A6: Beyond co-solvents, other advanced formulation strategies can be employed, though they require more specialized preparation:
-
Surfactant Micelles: Using surfactants like Tween 80 or Poloxamers can help solubilize poorly soluble compounds by forming micelles that encapsulate the drug.[10][11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, shielding them from the aqueous environment and increasing solubility.[10][11]
-
Lipid-Based Formulations: Formulating this compound in lipids or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption, particularly for oral administration.[11]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which can increase the dissolution rate.[5]
Q7: How should I prepare and store my this compound dosing solution to maintain stability?
A7: To maintain stability and prevent precipitation:
-
Preparation: When diluting a DMSO stock solution, add it slowly and dropwise into the vigorously stirring or vortexing aqueous vehicle. This rapid dispersion helps prevent the compound from precipitating.[3]
-
Storage of Stock Solutions: Prepare stock solutions in high-purity, anhydrous DMSO.[3] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[3]
-
Protection from Light: Store solutions in amber vials or wrap them in foil to protect this compound from light-induced degradation.[3]
-
Final Dosing Solution: Ideally, the final dosing solution should be prepared fresh before each experiment. If it must be stored, it should be kept under recommended conditions (e.g., refrigerated) for a validated period and visually inspected for any precipitation before administration.[8]
II. Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates immediately upon adding to the solvent. | Incorrect Solvent or Low-Quality Solvent: The chosen solvent cannot dissolve this compound at the desired concentration. Moisture in the solvent (e.g., DMSO) can also reduce solubility.[3] | Use a recommended solvent like high-purity, anhydrous DMSO for the initial stock solution.[3] Refer to the solubility data in Table 1. Ensure solvents are fresh and properly stored to prevent moisture absorption. |
| Precipitation occurs when diluting the DMSO stock with an aqueous buffer (e.g., PBS, saline). | "Concentration Shock" or "Salting Out": The rapid shift from a high-solubility organic solvent to a low-solubility aqueous environment causes the drug to crash out of solution.[3] | Employ a co-solvent system (see Protocol 1). Add the DMSO stock solution slowly and dropwise to the final vehicle while the vehicle is being vigorously vortexed or stirred.[3] This ensures rapid dispersion. Keep the final DMSO concentration as low as possible (e.g., <10% for IP, <5% for IV).[8] |
| The prepared dosing solution appears cloudy or forms a precipitate during storage. | Temperature Fluctuations or Supersaturation: The solution may be supersaturated, and temperature changes (e.g., moving from room temp to 4°C) can cause the dissolved compound to precipitate.[3] | Prepare solutions fresh whenever possible. If storage is necessary, store at a stable temperature. Consider gently warming and sonicating the solution before administration to redissolve any precipitate (always cool to room temperature before dosing).[3][13] Formulate at a concentration well below the maximum solubility limit to ensure stability. |
| The final solution is clear initially but shows precipitation after filtration. | Filter Incompatibility or Concentration Change: The filter material may be interacting with the compound, or the process may be causing a slight temperature or pressure change that induces precipitation. | Ensure the syringe filter is compatible with all components of your vehicle (e.g., nylon or PTFE for organic solvents). Filter the solution slowly. Visually inspect the solution post-filtration and before administration.[8] |
III. Data and Protocols
Data Presentation
Table 1: Solubility of this compound and its Salts in Various Solvents
| Compound | Solvent | Solubility | Notes |
| This compound Sulfate | Water | Insoluble / Sparingly soluble[3][8] | The sulfate form is intended to enhance water solubility, but it remains low.[8] |
| This compound Sulfate | DMSO | ~1 mg/mL[3] | May require sonication and warming to 60°C to achieve this concentration.[3] A common solvent for preparing concentrated stock solutions.[8] |
| This compound Sulfate | Ethanol | Soluble / Insoluble (conflicting reports)[3][8] | Can be used as a co-solvent.[8] |
| This compound (base) | Water | Very slightly soluble[7] | |
| This compound (base) | Alcohol | Slightly soluble[7] | |
| This compound (base) | Chloroform, Acetone | Soluble[7] | Not typically used for in vivo dosing vehicles due to toxicity. |
| This compound Chloride | DMSO, Methanol | Slightly soluble[14] | Requires sonication.[14] |
Table 2: Example Co-solvent Vehicle for In Vivo Rodent Studies
| Component | Purpose | Example Concentration Range (% of final volume) | Notes |
| DMSO | Primary solvent (for stock solution) | 1 - 10% | Minimizes the amount needed to dissolve the compound. The final concentration should be as low as possible to avoid toxicity.[8] |
| PEG300 or PEG400 | Co-solvent | 10 - 40% | A commonly used, safe co-solvent that improves the solubility of poorly water-soluble compounds.[8][11] |
| Tween 80 (or Solutol HS 15) | Surfactant / Stabilizer | 1 - 10% | Helps to create a stable solution or micro-emulsion and prevents precipitation upon dilution in aqueous media.[8] |
| Saline (0.9% NaCl) or PBS | Aqueous vehicle (for final dilution) | q.s. to 100% (quantum sufficit) | Used to bring the solution to the final volume and ensure isotonicity, which is critical for injection routes to minimize irritation.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Dosing Solution using a Co-solvent System (for Oral Gavage or IP Injection)
This protocol provides a general method for preparing a this compound dosing solution. The final concentrations of each component should be optimized for your specific dose, route of administration, and animal model.
Materials:
-
This compound (sulfate or other salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes and vials
-
Vortex mixer and optional sonicator
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the required concentration of this compound (e.g., in mg/mL). Calculate the mass of this compound and the volume of each vehicle component required.
-
Initial Dissolution (Stock):
-
Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the minimum volume of DMSO required to completely dissolve the powder. For example, for a final vehicle containing 5% DMSO, add this volume first.
-
Vortex vigorously. If needed, gently warm the solution (e.g., to 60°C) or place it in an ultrasonic water bath to aid dissolution.[3] Ensure the compound is fully dissolved before proceeding.
-
-
Prepare the Vehicle:
-
In a separate sterile conical tube, prepare the rest of the vehicle.
-
Add the required volume of PEG300.
-
Add the required volume of Tween 80.
-
Vortex this co-solvent/surfactant mixture thoroughly until it is homogenous.
-
-
Combine and Dilute:
-
While vigorously vortexing the PEG300/Tween 80 mixture, add the this compound/DMSO stock solution slowly, drop by drop. This step is critical to prevent precipitation.[3]
-
Continue vortexing for 1-2 minutes to ensure the solution is well-mixed.
-
-
Final Aqueous Dilution:
-
While still vortexing, slowly add the sterile saline or PBS to reach the final desired volume.
-
Continue to vortex for another 2-3 minutes to ensure the final solution is completely homogenous.
-
-
Final Inspection and Use:
-
Visually inspect the final solution against a light and dark background to ensure it is clear and free of any visible precipitate or particulate matter.
-
For intraperitoneal (IP) or intravenous (IV) injections, the final solution must be sterilized by filtering it through a 0.22 µm sterile syringe filter.[8]
-
Administer the solution to the animals as planned. It is best to use the solution immediately after preparation.
-
IV. Visual Guides
Diagrams
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: this compound can inhibit the PI3K/AKT signaling pathway.[1]
Caption: Key components of a co-solvent-based dosing solution.
References
- 1. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Insights into the Molecular Mechanisms of Coptis chinensis Franch. in Treating Chronic Atrophic Gastritis: An Integrated Network Pharmacology, Machine Learning, and Molecular Dynamics Study [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 3486-66-6 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5808090A - Process for preventing precipitation in cimetidine injection solutions - Google Patents [patents.google.com]
- 14. This compound chloride CAS#: 6020-18-4 [m.chemicalbook.com]
Minimizing peritoneal irritation from Coptisine injections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential peritoneal irritation during experiments involving Coptisine injections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a natural isoquinoline alkaloid compound found in plants such as Coptis chinensis[1][2][3]. It is known to possess a variety of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects[1][4][5][6]. Its anti-inflammatory effects are partly attributed to the inhibition of NF-κB and MAPK signaling pathways[1][4].
Q2: Is peritoneal irritation a commonly reported side effect of this compound injections?
A2: The scientific literature does not extensively document peritoneal irritation as a specific and common side effect of this compound injections. However, like any injectable substance, particularly those with cytotoxic properties or suboptimal formulation characteristics, the potential for local tissue irritation exists[7][8]. Factors such as the formulation's pH, osmolarity, and the inherent cytotoxicity of the compound can contribute to irritation[8].
Q3: What are the potential mechanisms by which a this compound formulation might cause peritoneal irritation?
A3: Several factors related to this compound's properties and the injection procedure could potentially contribute to peritoneal irritation:
-
Cytotoxicity: this compound has demonstrated cytotoxic effects against various cell lines[7][9][10][11]. Direct exposure of the peritoneal lining to cytotoxic concentrations could lead to cell damage and an inflammatory response.
-
Poor Solubility: this compound is reported to be very sparingly soluble in water and PBS (pH 7.2)[2][12]. Injecting a suspension or a poorly dissolved solution can lead to the precipitation of the compound in the peritoneal cavity, causing a foreign body reaction and inflammation.
-
Formulation Excipients: The solvents and excipients used to dissolve this compound, such as DMSO or oils, can themselves cause inflammation and irritation in the peritoneal cavity[13][14].
-
Injection Technique: Improper intraperitoneal injection technique can cause physical trauma or accidental injection into abdominal organs, leading to inflammation[8][15].
Q4: What are the signs of peritoneal irritation in animal models?
A4: Signs of peritoneal irritation in laboratory animals can include abdominal pain (writhing), lethargy, reduced activity, piloerection, and localized swelling or redness at the injection site[15][16]. Upon necropsy, signs may include inflammation of the peritoneal lining, increased vascularity, and the presence of inflammatory cell infiltrates[13][14].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the this compound formulation. | Poor solubility of this compound in the chosen solvent. | Optimize the formulation. Consider using solubilizing agents, adjusting the pH (if compatible with the experimental design), or exploring alternative, more biocompatible solvent systems. For example, a formulation using PEG300, Tween80, and water has been described for this compound chloride[17]. Ensure the final formulation is sterile and filtered if possible. |
| Animal exhibits signs of pain (e.g., writhing) immediately after injection. | The formulation may be irritant due to pH, high concentration of co-solvents (e.g., DMSO), or the inherent properties of this compound at high concentrations. | Buffer the formulation to a physiological pH (around 7.4). Minimize the concentration of potentially irritating co-solvents. Consider reducing the concentration of this compound and increasing the injection volume (within acceptable limits for the animal model) to achieve the desired dose. Warming the injection fluid to body temperature can also reduce discomfort[8]. |
| Signs of inflammation (e.g., abdominal swelling, lethargy) observed hours to days post-injection. | This could be due to a delayed inflammatory response to the compound, precipitated drug, or non-sterile injection. | Ensure aseptic technique during preparation and administration of the injection. Evaluate the possibility of reducing the dose or frequency of administration. Consider co-administration with a non-steroidal anti-inflammatory drug (NSAID), if it does not interfere with the experimental outcomes. If using oil as a vehicle, be aware that it can cause chronic inflammation; olive oil may be a less inflammatory option than peanut or mineral oil[14]. |
| Inconsistent experimental results between animals. | Improper injection technique leading to administration into the gut, subcutaneous tissue, or abdominal fat instead of the peritoneal cavity[8]. | Refine the intraperitoneal injection technique. Ensure proper restraint and positioning of the animal. For rats, injection into the lower right abdominal quadrant is often recommended to avoid the cecum[18]. Use a new, sterile needle for each animal[8]. Consider alternative routes of administration if intraperitoneal injection proves to be too variable or irritating for the study[8]. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| HepG2 | 18.1 | 72 | [10] |
| RAW264.7 | 10.29 | 72 | [10] |
| 3T3-L1 | 50.63 | 72 | [10] |
| ACC-201 (Gastric Cancer) | 3.93 | Not Specified | [11] |
| NCI-N87 (Gastric Cancer) | 6.58 | Not Specified | [11] |
| A549 (Lung Cancer) | 18.09 | Not Specified | [2][19] |
| H460 (Lung Cancer) | 29.5 | Not Specified | [2][19] |
| H2170 (Lung Cancer) | 21.6 | Not Specified | [2][19] |
Table 2: Anti-inflammatory Effects of this compound
| Model | Key Findings | Reference |
| LPS-stimulated RAW 264.7 macrophages | Inhibited production of NO, IL-1β, and IL-6. Suppressed phosphorylation of ERK, JNK, p38 MAPK, and PI3K/Akt. | [1] |
| TNBS-induced colitis in rats | Reduced pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β, IL-18) and improved intestinal barrier function. | [20] |
| DSS-induced colitis in mice | Ameliorated colitis by reducing serum levels of TNF-α, IFN-γ, and IL-6. | [21] |
Experimental Protocols
Protocol 1: Preparation of a this compound Chloride Formulation for In Vivo Injection
This protocol is adapted from a commercially available product datasheet and may require optimization for specific experimental needs.
-
Objective: To prepare a stock solution and a working solution of this compound chloride for intraperitoneal injection.
-
Materials:
-
This compound chloride powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300
-
Tween80
-
Sterile double-distilled water (ddH2O) or saline
-
Sterile microcentrifuge tubes and syringes
-
-
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound chloride in DMSO. For example, dissolve 10 mg of this compound chloride in 1 mL of fresh DMSO. Ensure complete dissolution. Note: Moisture-absorbing DMSO can reduce solubility[17].
-
-
Working Solution Preparation (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 10 mg/mL this compound chloride stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture. Mix thoroughly until the solution is clear.
-
Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.
-
The final concentration of this working solution will be 0.5 mg/mL.
-
-
Administration:
-
This mixed solution should be used immediately for optimal results[17].
-
Administer the solution via intraperitoneal injection according to the approved animal protocol, respecting appropriate volume limits for the species.
-
-
Protocol 2: Assessment of Peritoneal Inflammation (IL-33-Induced Peritonitis Model)
This is a general example of a peritonitis model that can be adapted to assess the inflammatory potential of a substance.
-
Objective: To induce and assess peritoneal inflammation in a mouse model.
-
Materials:
-
Age-matched C57BL/6J mice
-
Sterile Phosphate-Buffered Saline (PBS)
-
Test substance (e.g., this compound formulation) or vehicle control
-
Recombinant IL-33
-
Sterile syringes and needles
-
EDTA
-
Cell counter
-
Flow cytometer and relevant antibodies (e.g., for neutrophils, eosinophils, macrophages)
-
-
Procedure:
-
Induction of Peritonitis:
-
Administer daily intraperitoneal injections of the test substance or vehicle in a suitable volume (e.g., 200 µL) for a set period (e.g., 5 days).
-
Starting on day 2, co-inject a pro-inflammatory stimulus such as IL-33 (e.g., 0.5 µg per mouse) with the test substance or vehicle[22].
-
-
Collection of Peritoneal Lavage Fluid:
-
Four hours after the final injection, euthanize the mice according to an approved protocol.
-
Expose the peritoneal cavity and inject a known volume of cold PBS containing 1mM EDTA.
-
Gently massage the abdomen and then carefully aspirate the peritoneal lavage fluid.
-
-
Analysis:
-
Count the total number of cells in the peritoneal lavage fluid using a cell counter.
-
Perform flow cytometry analysis on the collected cells to quantify different immune cell populations (e.g., neutrophils, eosinophils, mast cells) to characterize the inflammatory infiltrate[22].
-
-
Visualizations
References
- 1. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of oxidative stress induced-cytotoxicity by this compound in V79-4 Chinese hamster lung fibroblasts through the induction of Nrf-2 mediated HO-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity evaluation of natural this compound and synthesis of this compound from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells [mdpi.com]
- 12. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Intraperitoneal oil application causes local inflammation with depletion of resident peritoneal macrophages - preLights [prelights.biologists.com]
- 14. Intraperitoneal Oil Application Causes Local Inflammation with Depletion of Resident Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Intraperitoneal injection of zymosan in mice induces pain, inflammation and the synthesis of peptidoleukotrienes and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. research.vt.edu [research.vt.edu]
- 19. medchemexpress.com [medchemexpress.com]
- 20. This compound alleviates intestinal barrier dysfunction and inflammation in TNBS-induced colitis rats and LPS-stimulated human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | IL-33-mediated mast cell and eosinophil function requires isoprenylation [frontiersin.org]
Technical Support Center: Optimizing Coptisine Extraction Using Response Surface Methodology (RSM)
Welcome to the technical support center for the optimization of coptisine extraction using Response Surface Methodology (RSM). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound extraction?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[1][2][3][4][5][6] It is particularly valuable in natural product extraction because it allows for the evaluation of multiple parameters (e.g., solvent concentration, temperature, time) and their interactions simultaneously, which is more efficient than the traditional one-factor-at-a-time approach.[1][3][4] For this compound extraction, RSM helps to identify the optimal conditions to maximize the extraction yield and minimize the use of resources.[7][8]
Q2: Which experimental design should I choose for my RSM study on this compound extraction?
A2: Common and effective designs for optimizing natural product extraction include the Box-Behnken design (BBD) and the central composite design (CCD).[2][3][4][9] BBD is a good choice as it is a spherical, rotatable, or nearly rotatable second-order design that does not contain any points at the vertices of the cubic region, which can be useful for avoiding extreme experimental conditions. CCD is also widely used and is effective for fitting a quadratic model.[8][9] The choice between them often depends on the number of factors being investigated and the desired experimental runs.
Q3: What are the most critical factors influencing the extraction of this compound?
A3: Based on various studies, the most influential factors in this compound extraction include:
-
Solvent Concentration: The type and concentration of the solvent significantly affect the solubility and extraction of this compound.[10][11] Ethanol and various eco-friendly solvents like lactic acid, malic acid, and pyruvic acid have been effectively used.[10][11][12]
-
Extraction Temperature: Temperature influences the solubility of this compound and the viscosity of the solvent. However, excessively high temperatures can lead to the degradation of bioactive compounds.[11][13][14]
-
Extraction Time: A longer extraction time generally increases the yield, but there is a point of diminishing returns after which the yield may plateau or even decrease due to degradation.[11][13][14]
-
Liquid-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[10][11]
Q4: How can I analyze the data from my RSM experiments?
A4: The experimental data is typically analyzed using analysis of variance (ANOVA) to determine the significance of the model and each factor.[8][9] The fitted polynomial equation can be used to generate response surfaces and contour plots, which visually represent the relationship between the experimental factors and the response (this compound yield).[7][10] Commercial software such as Design-Expert, JMP, and Statgraphics are commonly used for this purpose.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Inappropriate solvent or solvent concentration.- Suboptimal temperature or extraction time.- Inefficient extraction method (e.g., maceration vs. ultrasound-assisted).- Poor quality of raw material (Coptis chinensis). | - Screen different solvents (e.g., ethanol, methanol, eco-friendly acids) and a wide range of concentrations.[10][11]- Ensure the RSM design covers a broad enough range for temperature and time to find the true optimum.[11][13]- Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency.[8][15]- Verify the quality and alkaloid content of the plant material. |
| Poor Model Fit (Low R-squared, Insignificant p-value) | - The chosen model (e.g., linear, quadratic) does not adequately describe the relationship between factors and response.- Wide variability in experimental results due to inconsistent procedures.- The selected factor ranges are too narrow or too broad. | - Try fitting a different order model (e.g., quadratic if a linear model was initially chosen).[3][9]- Ensure strict adherence to the experimental protocol to minimize random error.- Re-evaluate the ranges of your independent variables based on preliminary single-factor experiments.[2] |
| Inconsistent or Irreproducible Results | - Non-homogeneity of the plant material.- Fluctuations in experimental conditions (e.g., temperature, power output of ultrasonic bath).- Inconsistent sample preparation. | - Grind and thoroughly mix the dried Coptis chinensis rhizomes to ensure a homogenous powder.- Calibrate and monitor equipment to maintain stable conditions.- Standardize all steps of the sample preparation and extraction procedure. |
| Predicted Optimum Yield is Significantly Different from Experimental Verification | - The model may not be robust outside the experimental design space.- Presence of unaccounted for variables influencing the extraction. | - Perform validation experiments at the predicted optimal conditions to confirm the model's predictive ability.[2][8]- If there is a large discrepancy, consider if other factors not included in the model might be significant and warrant further investigation. |
Data Presentation
Table 1: Comparison of Optimized this compound Extraction Conditions from Literature
| Extraction Method | Solvent | Solvent Conc. | Temperature (°C) | Time (min) | Liquid-to-Solid Ratio (mL/g) | Predicted this compound Yield (mg/g) | Reference |
| Ultrasound-Assisted | Ethanol | 59% | 66.22 | 46.57 | - | - | [8] |
| Ultrasound-Assisted | Lactic Acid | 60% (w/w) | 60 | 30 | 25 | ~7.0 | [10][11] |
| Ultrasound-Assisted | Malic Acid | 40% (w/w) | 70 | 15 | - | ~6.5 | [10][11] |
| Ultrasound-Assisted | Pyruvic Acid | 80% (w/w) | 70 | 25 | - | ~6.8 | [10][11] |
| Reflux Extraction | Ethanol | 45% | - | 133 | 42 | - (Total Alkaloids: 15.96%) | [7] |
| Hot Water Extraction | Water | 100% | 80-100 | 60-120 | - | Varies | [13] |
Note: Yields can vary significantly based on the specific plant material and analytical methods used.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound Optimized by RSM
-
Material Preparation:
-
Dry the rhizomes of Coptis chinensis at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh) and homogenize the powder.
-
-
Experimental Design:
-
Choose an appropriate RSM design, such as a Box-Behnken design.
-
Select the independent variables and their ranges based on preliminary experiments. For example:
-
A: Ethanol Concentration (40-80%)
-
B: Extraction Temperature (50-70°C)
-
C: Extraction Time (30-60 min)
-
D: Liquid-to-Solid Ratio (20-40 mL/g)
-
-
-
Extraction Procedure:
-
For each experimental run defined by the RSM design, accurately weigh a specific amount of the powdered Coptis chinensis (e.g., 1.0 g) into an extraction vessel.
-
Add the specified volume of the corresponding ethanol concentration as per the liquid-to-solid ratio.
-
Place the vessel in an ultrasonic bath with a controlled temperature.
-
Perform the extraction for the designated time.
-
After extraction, cool the mixture and centrifuge it.
-
Collect the supernatant and filter it through a 0.45 µm membrane.
-
-
Analysis:
-
Quantify the this compound content in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Use the obtained this compound yield as the response for the RSM analysis.
-
-
Data Analysis:
-
Analyze the experimental data using statistical software to fit a polynomial equation and determine the optimal extraction conditions.
-
Validate the model by performing experiments at the predicted optimal conditions and comparing the experimental yield with the predicted yield.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound extraction using RSM.
Caption: this compound's inhibitory effects on key signaling pathways.[16][17][18][19][20]
References
- 1. drpress.org [drpress.org]
- 2. Response Surface Methodology: An Optimal Design for Maximising the Efficiency of Microwave-Assisted Extraction of Total Phenolic Compounds from Coriandrum sativum Leaves [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of ultrasonic-assisted extraction of bioactive alkaloid compounds from rhizoma coptidis (Coptis chinensis Franch.) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of ultrasonic-assisted extraction of bioactive alkaloid compounds from rhizoma coptidis (Coptis chinensis Franch.) using response surface methodology. | Semantic Scholar [semanticscholar.org]
- 16. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Non-Linear Maze: A Technical Guide to Coptisine's Dose-Response in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of coptisine's non-linear dose-response in plasma. This phenomenon, primarily attributed to its poor absorption and interaction with efflux transporters, presents unique challenges in experimental design and data interpretation. This guide offers detailed experimental protocols, data presentation tables, and visual workflows to facilitate a deeper understanding and proactive management of these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit a non-linear dose-response in plasma?
A1: this compound demonstrates a non-linear pharmacokinetic profile, where increases in oral dosage do not result in a proportional increase in plasma concentration. This is primarily due to its low oral bioavailability, which decreases as the dose increases.[1][2] The main contributing factors are believed to be poor intestinal permeability and the involvement of the P-glycoprotein (P-gp) efflux transporter, which actively pumps this compound out of intestinal cells and back into the gut lumen.[1][2]
Q2: What are the primary metabolic pathways for this compound?
A2: this compound undergoes both Phase I and Phase II metabolism, primarily in the liver.[1] In vivo and in vitro studies in rats have identified numerous metabolites formed through processes such as demethylation, hydroxylation, hydrogenation, dehydrogenation, and subsequent glucuronide and sulfate conjugation.[3]
Q3: Is this compound an inhibitor or a substrate of cytochrome P450 (CYP) enzymes?
A3: this compound interacts with CYP enzymes in a complex manner. It is metabolized by CYP2D6, CYP3A4, and CYP1A2. Additionally, this compound has been shown to inhibit the metabolism of other compounds, notably berberine, by inhibiting CYP2D6.[1]
Q4: What is the role of P-glycoprotein (P-gp) in this compound's pharmacokinetics?
A4: this compound is a substrate of the P-glycoprotein (P-gp) efflux pump.[2] P-gp is expressed on the apical side of intestinal epithelial cells and actively transports this compound from inside the cells back into the intestinal lumen, thereby limiting its absorption into the systemic circulation. This efflux mechanism is a major contributor to this compound's low oral bioavailability and non-linear dose-response.
Troubleshooting Guides
In Vivo Pharmacokinetic Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between subjects | 1. Gavage technique variability: Inconsistent administration can lead to differences in the amount of drug reaching the stomach. 2. Food effect: Presence of food in the stomach can alter absorption. 3. Individual differences in P-gp or CYP enzyme expression/activity. | 1. Ensure consistent and proper oral gavage technique. 2. Fast animals overnight (with free access to water) before dosing to standardize gut conditions. 3. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Lower than expected plasma concentrations (low bioavailability) | 1. Poor aqueous solubility of this compound: This can limit its dissolution in the gastrointestinal tract. 2. P-gp mediated efflux: As a P-gp substrate, this compound is actively transported out of intestinal cells. 3. First-pass metabolism: this compound is metabolized in the liver, which can reduce the amount of drug reaching systemic circulation. | 1. Consider using a formulation that enhances solubility, such as a suspension in 0.5% sodium carboxymethyl cellulose. 2. Co-administer a known P-gp inhibitor (e.g., verapamil) in a pilot study to assess the contribution of P-gp to its low bioavailability. 3. Conduct intravenous dosing in a parallel group to determine absolute bioavailability and assess the extent of first-pass metabolism. |
| Dose-dependent decrease in bioavailability | Saturation of uptake transporters or solubility limits at higher doses, while efflux and metabolic processes are not saturated. | 1. Characterize the dose-response curve with a wider range of doses to identify the saturation point. 2. Investigate the involvement of specific uptake transporters in vitro (e.g., using Caco-2 cells). |
In Vitro Permeability Assays (e.g., Caco-2)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High efflux ratio (Papp B-A / Papp A-B > 2), but high variability | 1. Inconsistent cell monolayer integrity: Leaky monolayers can lead to inaccurate permeability measurements. 2. Variability in P-gp expression across cell passages. | 1. Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before each experiment to ensure integrity. 2. Use cells within a defined passage number range to minimize variability in transporter expression. 3. Include positive and negative controls for P-gp substrates (e.g., digoxin and propranolol, respectively). |
| Low recovery of this compound after the experiment | 1. Non-specific binding: this compound may bind to the plastic of the assay plates. 2. Cellular metabolism: Caco-2 cells have some metabolic capacity. 3. Low aqueous solubility leading to precipitation. | 1. Use low-binding plates. 2. Analyze both the apical and basolateral chambers, as well as the cell lysate, to account for all the compound. 3. Include a solubility assessment in the assay buffer. The addition of bovine serum albumin (BSA) to the basolateral chamber can sometimes improve recovery.[4] |
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from studies in rats, illustrating its non-linear dose-response.
| Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| 30 | Oral | 44.15 | 63.24 | 1.87 |
| 75 | Oral | - | 87.97 | - |
| 150 | Oral | 66.89 | - | 0.52 |
| 50 | Oral | - | - | 8.9 |
| 10 | IV | - | - | - |
Data compiled from studies in Sprague-Dawley rats.[1][3][5] '-' indicates data not reported in the cited source.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.
-
Dose Preparation: Prepare a suspension of this compound in 0.5% sodium carboxymethyl cellulose (CMC-Na) in water.
-
Dose Administration: Administer the this compound suspension via oral gavage at the desired dose volumes (e.g., 10 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with appropriate software.
In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for permeability studies.[6]
-
Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
P-gp Inhibition: To assess the role of P-gp, perform the bidirectional permeability assay in the presence and absence of a P-gp inhibitor (e.g., 100 µM verapamil).[7]
-
Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests that the compound is a substrate for active efflux.
-
In Vitro Metabolism Assay using Human Liver Microsomes (HLM)
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (at various concentrations, e.g., 1-100 µM) to the pre-warmed HLM mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolism and calculate parameters such as intrinsic clearance (CLint).
Visualizing this compound's Journey: Pathways and Workflows
To further clarify the processes involved in this compound's disposition, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Caption: Intestinal absorption pathway of this compound, highlighting the role of P-glycoprotein (P-gp) efflux.
Caption: Hepatic metabolism of this compound, illustrating Phase I and Phase II biotransformation pathways.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Enhancing the separation efficiency of Coptisine during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the separation efficiency of Coptisine during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound purification, offering potential causes and solutions for three primary methods: Macroporous Resin Chromatography, High-Speed Counter-Current Chromatography (HSCCC), and Centrifugal Partition Chromatography (CPC).
Macroporous Resin Chromatography
Q1: Why is the yield of this compound low after purification with macroporous resin?
A1: Low this compound yield can stem from several factors throughout the adsorption and desorption process. A systematic evaluation of the following is recommended:
-
Suboptimal Resin Selection: The choice of macroporous resin is critical. Resins with appropriate polarity, surface area, and pore size for this compound must be used. For the purification of total alkaloids from Coptis chinensis, D101 and D141 resins have shown good performance.[1][2]
-
Improper Sample Loading: Overloading the column can lead to breakthrough, where this compound does not bind and is lost in the effluent. Conversely, underloading may not be cost-effective. The concentration of the sample solution and the loading flow rate should be optimized.[1]
-
Inefficient Adsorption Conditions: The pH and temperature of the sample solution can significantly impact the adsorption capacity. For alkaloid adsorption, a slightly acidic to neutral pH is often optimal.[1]
-
Incomplete Desorption: The choice of eluting solvent and its concentration are crucial for recovering the bound this compound. Ethanol solutions of varying concentrations are commonly used for desorption. If the ethanol concentration is too low, desorption may be incomplete. If it is too high, other impurities may co-elute, complicating further purification steps.[1][3]
-
Degradation of this compound: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures during the process could potentially lead to degradation.
Troubleshooting Flowchart for Low Yield in Macroporous Resin Chromatography
Caption: Troubleshooting decision tree for low this compound yield in macroporous resin chromatography.
Q2: How can I improve the purity of this compound and reduce co-elution of other alkaloids like Berberine and Palmatine?
A2: Achieving high purity is a common challenge due to the structural similarity of alkaloids in Coptis chinensis. Consider the following strategies:
-
Gradient Elution: Instead of isocratic elution (using a single solvent concentration), a stepwise or linear gradient elution can be employed. Start with a lower concentration of the organic solvent (e.g., ethanol) to wash away weakly bound impurities, then gradually increase the concentration to selectively desorb this compound.
-
pH Adjustment of Eluent: The ionization state of alkaloids is pH-dependent. Adjusting the pH of the eluting solvent can alter the affinity of different alkaloids for the resin, thereby improving separation.
-
Pre-purification Step: The crude extract can be pre-treated to remove some interfering substances before loading onto the macroporous resin column.
-
Orthogonal Purification Methods: Macroporous resin chromatography is often best used as an initial enrichment step. For higher purity, it should be combined with other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or HSCCC.
High-Speed Counter-Current Chromatography (HSCCC)
Q1: What are the critical parameters for successful this compound separation using HSCCC?
A1: The success of HSCCC hinges on the selection of an appropriate two-phase solvent system and optimizing operational parameters.
-
Solvent System Selection: This is the most critical factor. The partition coefficient (K) of this compound in the chosen solvent system should be in the ideal range (typically 0.5 < K < 2.0). A common and effective solvent system for separating alkaloids from Coptis chinensis is a mixture of chloroform-methanol-water.[4] Another system reported is n-hexane: ethyl acetate: methanol: 1% acetic acid (1:1:1:1 v/v/v/v).
-
Stationary Phase Retention: Good retention of the stationary phase is essential for achieving high-resolution separation. This is influenced by the solvent system properties, rotational speed, and mobile phase flow rate.
-
Rotational Speed: The speed of rotation affects the retention of the stationary phase and the mixing of the two phases. An optimal speed (e.g., 800-850 rpm) needs to be determined experimentally.[4]
-
Mobile Phase Flow Rate: A lower flow rate generally leads to better resolution but increases the separation time. An optimal flow rate provides a balance between resolution and speed.
Q2: I am experiencing poor resolution and peak broadening in my HSCCC separation of this compound. What could be the cause?
A2: Poor resolution and peak broadening in HSCCC can be attributed to several factors:
-
Inappropriate Solvent System: If the partition coefficients of this compound and co-eluting alkaloids are too similar in the chosen solvent system, they will not separate well. A systematic screening of different solvent systems is necessary.
-
Low Stationary Phase Retention: If the stationary phase is "bleeding" or being carried out with the mobile phase, the efficiency of the separation will decrease significantly, leading to broad peaks. This can be caused by an unsuitable solvent system, too high a flow rate, or an incorrect rotational speed.
-
Sample Overloading: Injecting too much sample can exceed the capacity of the column, resulting in peak broadening and poor resolution.
-
Emulsion Formation: Some crude extracts can form emulsions with the solvent system, which disrupts the normal partitioning process.
HSCCC Troubleshooting Logic
Caption: A logical approach to troubleshooting poor separation in HSCCC for this compound purification.
Centrifugal Partition Chromatography (CPC)
Q1: What are the main advantages of using CPC for this compound purification?
A1: CPC offers several advantages over solid-support-based chromatography techniques:
-
No Irreversible Adsorption: Since both the stationary and mobile phases are liquids, there is no solid support matrix to which the sample can irreversibly adsorb, leading to high recovery of the target compound.[5][6]
-
High Loading Capacity: CPC systems can often handle larger sample loads compared to traditional chromatographic columns of similar volume.
-
Reduced Solvent Consumption: The absence of a solid stationary phase and the efficiency of the liquid-liquid partitioning can lead to lower solvent consumption.[1][5]
-
Versatility: A wide variety of biphasic solvent systems can be used, allowing for fine-tuning of the separation selectivity.[5][6]
Q2: How do I select an appropriate solvent system for CPC of this compound?
A2: The principles of solvent system selection for CPC are similar to those for HSCCC. The goal is to find a biphasic liquid system where this compound has a suitable partition coefficient (Kd).
-
Literature Review: Start with solvent systems that have been successfully used for the separation of similar alkaloids, such as chloroform-methanol-water systems.
-
Shake-Flask Method: A simple and effective way to screen solvent systems is the shake-flask method.
-
Prepare a small volume of the biphasic solvent system.
-
Add a small amount of the crude this compound extract.
-
Shake vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate.
-
Analyze the concentration of this compound in each phase (e.g., by HPLC).
-
Calculate the partition coefficient (Kd = concentration in stationary phase / concentration in mobile phase). Aim for a Kd value between 0.5 and 5.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data for different this compound purification methods based on available literature.
Table 1: Performance of High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
| Parameter | Value | Reference |
| Purity | >98% | [4] |
| Recovery | >92% | [4] |
| Sample Loading | 300 mg crude extract | [4] |
| Separation Time | ~820 min | [4] |
Table 2: Performance of pH-Zone-Refining Counter-Current Chromatography for this compound Purification
| Parameter | Value | Reference |
| Purity | 99.5% | [7] |
| Yield | 58.3 mg from 1.0 g crude extract | [7] |
| Sample Loading | 1.0 g crude extract | [7] |
Table 3: Performance of Macroporous Resin Chromatography for Total Alkaloid Purification from Coptis chinensis
| Parameter | Value | Reference |
| Purity of Total Alkaloids | 67.71% | [8] |
| Adsorption Capacity (D101 resin) | ~230.7 mg/g | [1] |
| Desorption Ratio (D101 resin) | ~84.5% | [1] |
Note: Data for macroporous resin is for total alkaloids and may not directly reflect the purity and recovery of this compound alone.
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
This protocol is a general guideline and should be optimized for specific laboratory conditions and crude extract characteristics.
-
Resin Pre-treatment:
-
Soak the selected macroporous resin (e.g., D101) in ethanol for 24 hours to swell and remove any residual monomers.[9]
-
Wash the resin thoroughly with deionized water until no ethanol is detected.
-
Treat the resin with a cycle of acid (e.g., 4% HCl) and base (e.g., 4% NaOH) washes, followed by washing with deionized water to neutrality.[9]
-
-
Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water and pack it into a glass column of a suitable size.
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract of Coptis chinensis in an appropriate solvent (e.g., water or dilute acid) to a suitable concentration.
-
Adjust the pH of the sample solution if necessary (typically to a slightly acidic or neutral pH).
-
Load the sample solution onto the packed column at a controlled flow rate (e.g., 2 BV/h).[8]
-
-
Washing:
-
Wash the column with deionized water (e.g., 2 BV) to remove unbound impurities like sugars and salts.[8]
-
-
Elution:
-
Resin Regeneration:
-
After elution, wash the resin with a high concentration of ethanol to remove any strongly bound compounds, followed by the acid-base treatment and water wash to prepare it for the next use.
-
Experimental Workflow for Macroporous Resin Chromatography
Caption: A generalized experimental workflow for the purification of this compound using macroporous resin chromatography.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a published method and should be adapted to the specific HSCCC instrument and sample.[4]
-
Solvent System Preparation:
-
Prepare a two-phase solvent system, for example, chloroform-methanol-water (2:1:1, v/v/v).[4]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the stationary phase (upper phase).
-
Set the desired rotational speed (e.g., 800 rpm).[4]
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the column outlet).[4]
-
-
Sample Injection:
-
Dissolve a known amount of the crude extract (e.g., 300 mg) in a small volume of a mixture of the stationary and mobile phases.[4]
-
Inject the sample solution into the column through the injection valve.
-
-
Elution and Fraction Collection:
-
Continue pumping the mobile phase through the column.
-
Monitor the effluent using a UV detector.
-
Collect fractions of the eluate at regular intervals.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
References
- 1. Separation and Enrichment of Alkaloids from Coptidis Rhizoma and Euodiae Fructus by Macroporous Resin and Evaluation of the Effect on Bile Reflux Gastritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroporous Adsorption Resin D101,d101 macroporous resin [hailanresin.com]
- 3. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 5. Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib) | Codementor [codementor.io]
- 6. lcms.cz [lcms.cz]
- 7. kaggle.com [kaggle.com]
- 8. medium.com [medium.com]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Validation & Comparative
Harnessing Synergy: An Isobolographic Analysis of Coptisine and Cisplatin Combination Therapy
A Comparative Guide for Researchers in Oncology Drug Development
The concurrent administration of multiple therapeutic agents, known as combination therapy, is a cornerstone of modern cancer treatment. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and minimize toxic side effects. This guide provides a comprehensive comparison of the combined effects of Coptisine, a natural isoquinoline alkaloid, and cisplatin, a conventional chemotherapeutic drug. By employing isobolographic analysis, we present experimental data that elucidates the synergistic and additive interactions of this drug combination in gastric cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel combination therapies in oncology.
Quantitative Analysis of Drug Interaction
The interaction between this compound and cisplatin was evaluated in two human gastric cancer cell lines, ACC-201 and NCI-N87. The combination of this compound with cisplatin at a fixed ratio of 1:1 demonstrated synergistic and additive effects in ACC-201 and NCI-N87 cells, respectively.[1][2] The half-maximal inhibitory concentration (IC50) values for cisplatin administered alone were determined to be 1.00 µg/mL in ACC-201 cells and 2.17 µg/mL in NCI-N87 cells.[1][2]
| Cell Line | Drug Combination (Fixed Ratio) | Type of Interaction | IC50 of Cisplatin Alone (µg/mL) | Reference |
| ACC-201 | This compound + Cisplatin (1:1) | Synergistic | 1.00 | [1][2] |
| NCI-N87 | This compound + Cisplatin (1:1) | Additive | 2.17 | [1][2] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Cell Culture and Viability Assay: Human gastric cancer cell lines ACC-201 and NCI-N87 were cultured under standard conditions. To assess the anti-proliferative effects of this compound and cisplatin, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed. Cells were seeded in 96-well plates and treated with varying concentrations of the individual drugs or their combination for 72 hours. The absorbance was then measured to determine cell viability and calculate the IC50 values.[1]
Isobolographic Analysis: The nature of the interaction between this compound and cisplatin was determined using Type I isobolographic analysis.[2] This method graphically represents the doses of two drugs that produce a specific effect when administered together.[3][4] An isobole, a line connecting the IC50 doses of the individual drugs on the x and y axes, represents the line of additivity.[3] Experimental IC50 values of the drug combination that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line suggest antagonism.[3]
Flow Cytometry for Apoptosis and Cell Cycle Analysis: To investigate the cellular mechanisms underlying the observed synergistic and additive effects, flow cytometry analysis can be employed. Gastric cancer cells treated with this compound, cisplatin, or their combination are stained with appropriate fluorescent dyes (e.g., Annexin V and Propidium Iodide for apoptosis, or a DNA-binding dye for cell cycle analysis). The analysis reveals the percentage of cells undergoing apoptosis and the distribution of cells in different phases of the cell cycle.[1][2] Studies have shown that this compound can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5][6][7]
Visualizing the Experimental Workflow and Drug Interaction
To further clarify the concepts and procedures, the following diagrams illustrate the experimental workflow for isobolographic analysis and the interpretation of the results.
Signaling Pathways Implicated in the Combination Therapy
The enhanced anti-cancer effect of the this compound and cisplatin combination may be attributed to their complementary mechanisms of action and their impact on various cellular signaling pathways.
Cisplatin primarily exerts its cytotoxic effects by forming DNA adducts, which interfere with DNA replication and repair, ultimately leading to apoptosis.[8] this compound, on the other hand, has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[6] These include the PI3K/Akt, MAPK, and NF-κB pathways.[6][9][10] Furthermore, this compound has been reported to induce apoptosis through the activation of the 67-kDa laminin receptor/cGMP signaling pathway and by promoting the generation of reactive oxygen species (ROS).[11][12][13] The combined action of these two agents on multiple critical pathways likely contributes to the observed synergistic and additive effects.
Conclusion
The isobolographic analysis of this compound and cisplatin combination therapy reveals a promising strategy for enhancing anti-cancer efficacy in gastric cancer. The synergistic and additive interactions observed in vitro suggest that this combination could potentially lead to improved therapeutic outcomes, allowing for dose reduction and mitigation of adverse effects. Further preclinical and clinical investigations are warranted to fully elucidate the mechanisms of action and to translate these findings into effective clinical applications for the treatment of gastric and potentially other cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-mediated downregulation of E2F7 induces G2/M phase arrest in hepatocellular carcinoma cells through inhibition of E2F4/NFYA/NFYB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of coptis chinensis on the signaling network in the squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling [frontiersin.org]
A Comparative Analysis of the Cytotoxicity of Coptisine and Other Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of coptisine against other prominent isoquinoline alkaloids: berberine, palmatine, and jatrorrhizine. The information presented is curated from various experimental studies to offer a comprehensive overview of their relative potencies and mechanisms of action in cancer cells. This document includes a detailed summary of quantitative cytotoxicity data, experimental methodologies for key assays, and visualizations of the primary signaling pathways involved.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cellular proliferation. The following table summarizes the IC50 values for this compound and other selected isoquinoline alkaloids across a range of human cancer cell lines, as reported in multiple studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line origin, incubation time, and the specific assay used.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference(s) |
| This compound | ACC-201 | Gastric Cancer | 3.93 | 72 | [1][2] |
| NCI-N87 | Gastric Cancer | 6.58 | 72 | [1][2] | |
| HT-29 | Colon Carcinoma | ~1.53 | Not Specified | [3] | |
| LoVo | Colon Carcinoma | ~2.72 | Not Specified | [3] | |
| A549 | Non-Small Cell Lung Cancer | 18.09 - 21.60 | 48 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 18.1 | 72 | [3] | |
| MCF-7 | Breast Cancer | 98.3 ± 10.3 | Not Specified | [3] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 73.9 ± 7.5 | Not Specified | [3] | |
| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [4] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [4] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [4] | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 | [4] | |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [4] | |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | Not Specified | [5][6] | |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | Not Specified | [5][6] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | Not Specified | [5][6] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | Not Specified | [5][6] | |
| Palmatine | MCF7 | Breast Cancer | 5.126 - 5.805 µg/mL | 72 | [7] |
| T47D | Breast Cancer | 5.126 - 5.805 µg/mL | 72 | [7] | |
| ZR-75-1 | Breast Cancer | 5.126 - 5.805 µg/mL | 72 | [7] | |
| Jatrorrhizine | HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 | 72 | [8][9][10] |
| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 | 72 | [8][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of these isoquinoline alkaloids are provided below. These protocols are fundamental to assessing the cytotoxic and apoptotic effects of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline alkaloids (e.g., this compound, berberine) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. The IC50 value is determined by plotting the logarithm of the compound concentration against cell viability and fitting the data to a dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells and treat with the desired concentrations of the alkaloids for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[11]
Cell Cycle Analysis using Propidium Iodide
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the alkaloids and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[12][13]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that only DNA is stained.[12][14]
-
PI Staining: Add propidium iodide solution to the cells.[12][14]
-
Incubation: Incubate at room temperature for 5-10 minutes.[12][13]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis signaling pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Key Signaling Pathways in Cytotoxicity
The cytotoxic effects of this compound and other isoquinoline alkaloids are mediated through the modulation of several key intracellular signaling pathways that control cell proliferation, survival, and death.
This compound-Modulated Signaling Pathways
This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cells.[16] Its mechanisms often involve the production of reactive oxygen species (ROS) and the activation of stress-related signaling cascades.[17] this compound can also inhibit the function of ABC transporters, which are involved in multidrug resistance.[3]
Berberine-Modulated Signaling Pathways
Berberine exerts its anticancer effects through multiple pathways. It is known to induce apoptosis by modulating the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.[4][18] Berberine also inhibits key survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways and can arrest the cell cycle.[18]
Palmatine-Modulated Signaling Pathways
Palmatine's cytotoxic effects are associated with the induction of apoptosis through both intrinsic and extrinsic pathways. It can also cause cell cycle arrest and modulate signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2/HO-1.[19]
References
- 1. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin [mdpi.com]
- 8. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. benchchem.com [benchchem.com]
- 16. This compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Coptisine alkaloid content in Coptis species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of coptisine content across various species of the genus Coptis, a plant renowned in traditional medicine for its rich alkaloid profile. The primary bioactive components, including berberine, palmatine, and this compound, are the focus of extensive pharmacological research.[1] This document compiles quantitative data from multiple studies, details the experimental methodologies used for alkaloid quantification, and presents a standardized workflow to facilitate objective cross-species evaluation.
Quantitative Comparison of this compound Content
The concentration of this compound, a protoberberine-type alkaloid, varies significantly among different Coptis species and even within the same species due to factors such as geographical origin, harvest time, and cultivation methods.[2][3] The following table summarizes this compound content as reported in several analytical studies.
| Coptis Species | This compound Content (mg/g of Rhizome) | Analytical Method | Reference |
| Coptis teeta | 14.93 - 17.81 | Not Specified | [2] |
| Coptis chinensis | Lower than C. trifolia | HPLC | [4][5] |
| Higher than C. deltoidea & C. teeta | HPLC | [6] | |
| Coptis trifolia | Higher than C. chinensis | HPLC | [4][5] |
| Coptis japonica | Content Quantified | UPLC-QQQ-MS/MS | [7] |
| Coptis deltoidea | Lower than C. chinensis | HPLC | [6] |
Note: Direct comparison between studies should be made with caution, as different extraction and analytical techniques can yield varying results. For instance, one study indicates C. chinensis has higher this compound levels than C. teeta[6], while another reports a high absolute range for C. teeta.[2]
Experimental Protocols
Accurate quantification of this compound relies on robust and validated experimental methods. Below are detailed protocols for alkaloid extraction and analysis based on published research.
1. Sample Preparation and Extraction
A crucial step for accurate analysis is the efficient extraction of alkaloids from the dried rhizome. While traditional methods like reflux extraction are common, modern techniques such as ultrasound-assisted extraction (UAE) offer improved efficiency.
Ultrasound-Assisted Extraction (UAE) Protocol: This protocol is adapted from methodologies demonstrating high extraction efficiencies for Coptis alkaloids.[8]
-
Material Preparation : Dried rhizomes of the Coptis species are pulverized into a fine powder and passed through a 20-40 mesh sieve.[9]
-
Solvent Selection : A 60% (w/w) aqueous solution of lactic acid is used as the extraction solvent. Carboxylic acid solutions have demonstrated high extraction efficiency for this compound, palmatine, and berberine.[8]
-
Extraction Procedure :
-
Combine the powdered rhizome with the solvent at a liquid-to-solid ratio of 20 mL/g.
-
Place the mixture in an ultrasonic bath.
-
Perform extraction at a controlled temperature of 50°C for 30 minutes.[8]
-
Following extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.22 µm syringe filter to prepare the final test solution for analysis.
-
2. Quantitative Analysis by UPLC-MS/MS
Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying specific alkaloids in complex plant extracts.[7][10]
-
Instrumentation : An Agilent 1290 series UHPLC system coupled to a 6460 triple quadrupole mass spectrometer.[7]
-
Chromatographic Column : Waters Acquity UPLC CSH C18 column (2.1×100 mm, 1.7 µm).[7]
-
Mobile Phase :
-
Gradient Elution : The separation is achieved using the following gradient at a flow rate of 0.35 mL/min:
-
Analysis Parameters :
-
Quantification : A calibration curve is generated using a certified reference standard of this compound.[11] The concentration of this compound in the test samples is determined by comparing its peak area to the standard curve.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the quantification of this compound from Coptis rhizomes, from sample collection to final data analysis.
Caption: Workflow for Quantification of this compound in Coptis Species.
References
- 1. Coptidis rhizoma and its main bioactive components: recent advances in chemical investigation, quality evaluation and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptis teeta Wall.: A Comprehensive Overview of its Traditional Uses, Pharmacological Uses, Phytochemicals and Conservation [xiahepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species | springermedizin.de [springermedizin.de]
- 5. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizonepublishing.com [horizonepublishing.com]
- 7. Study on the correlation between alkaloids and tastes of Coptis Rhizome from four species based on UHPLC-QQQ-MS/MS combined with electronic tongue technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents [mdpi.com]
- 9. Extraction method and detection method of alkaloid in coptis chinensis - Eureka | Patsnap [eureka.patsnap.com]
- 10. Frontiers | The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Coptisine's Efficacy in DPP-4 Inhibition: A Comparative Analysis
For Immediate Release
A comprehensive review of available data validates the inhibitory effects of Coptisine, a natural alkaloid, on Dipeptidyl Peptidase-4 (DPP-4) activity. This guide provides a comparative analysis of this compound's performance against established synthetic DPP-4 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals in the field of diabetes and metabolic disease research.
Quantitative Comparison of DPP-4 Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The table below summarizes the IC50 values for this compound and other commercially available DPP-4 inhibitors.
| Compound | Type | IC50 Value | Source |
| This compound | Natural Alkaloid | 3.44–53.73 μM | [1][2] |
| Sitagliptin | Synthetic | 0.41 nM | [1][2] |
| Linagliptin | Synthetic | ~1 nM | [3] |
| Vildagliptin | Synthetic | 4.5 nM | [4] |
Note: The IC50 value for this compound is presented as a range as reported in the source study, which screened multiple alkaloids from Coptis chinensis.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The following is a detailed methodology for a typical in vitro fluorescence-based DPP-4 inhibition assay, a standard method for determining the inhibitory activity of compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of 350-360 nm and 450-460 nm, respectively[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer to achieve a range of final assay concentrations.
-
Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold Assay Buffer.
-
Prepare the DPP-4 substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the designated wells:
-
Blank wells: Assay Buffer.
-
Negative control wells (100% activity): Assay Buffer and DPP-4 enzyme solution.
-
Positive control wells: Diluted positive control inhibitor and DPP-4 enzyme solution.
-
Test compound wells: Diluted test compound and DPP-4 enzyme solution.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[6]
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes), protected from light.[5]
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of DPP-4 inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Negative Control - Fluorescence of Test Well) / Fluorescence of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanisms
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Total Rhizoma Coptidis Alkaloids Demonstrate Superior Efficacy Over Isolated Berberine in Experimental Colitis
A comprehensive analysis of experimental data reveals that the total alkaloid extract of Rhizoma Coptidis (RC) exhibits a more potent therapeutic effect on colitis compared to isolated berberine, one of its primary active constituents. This enhanced efficacy is attributed to the synergistic interactions of multiple compounds within the total extract, which modulate a broader range of inflammatory pathways.
A recent study directly comparing the anti-colitis effects of berberine (BBR) and total RC alkaloids (TRCA) found that TRCA exhibited superior anti-colitis effects.[1][2] Both treatments were shown to restore the integrity of the damaged mucosa in colitis mouse models by upregulating tight junction proteins claudin 1 and occludin, and preventing colon epithelium apoptosis by inhibiting the cleavage of caspase 3.[1][2] Furthermore, both BBR and TRCA significantly decreased the abundance of the pathogenic bacterium Bacteroides acidifaciens while increasing the probiotic Lactobacillus spp.[1][2]
Berberine, a major alkaloid in RC, has been extensively studied for its anti-inflammatory properties.[3][4] It has been shown to ameliorate colitis by reducing the Disease Activity Index (DAI) scores, mitigating colon length shortening, preventing weight loss, and lowering histological colitis scores. Mechanistically, berberine exerts its effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ, while increasing the level of the anti-inflammatory cytokine IL-10.[5][6][7] These effects are mediated through the modulation of key signaling pathways, including the MAPK/JNK and NF-κB pathways.[8][9] Berberine has also been found to block the IL-6/STAT3/NF-κB signaling pathway, further contributing to its anti-inflammatory action.[5][10]
However, the superior efficacy of total RC alkaloids suggests that other constituents within the extract work synergistically with berberine. Rhizoma Coptidis contains a variety of alkaloids, including palmatine, coptisine, and jatrorrhizine, in addition to berberine.[8][11] Pharmacokinetic studies have shown that the presence of other compounds in the whole extract can alter the absorption and metabolism of individual alkaloids.[12][13][14] This may lead to enhanced bioavailability and a more potent therapeutic effect of the total alkaloid mixture compared to isolated berberine.
The concept of synergy is further supported by studies on other herbal combinations containing Rhizoma Coptidis. For instance, a combination of RC alkaloids and minor constituents showed synergistic anti-hyperglycemic effects with low cytotoxicity.[15] Another study on Coptidis Rhizoma processed with Euodiae Fructus demonstrated a synergistic effect in treating ulcerative colitis by improving energy metabolism and promoting intestinal barrier repair.[16]
Quantitative Data Comparison
| Parameter | Model Group (Colitis) | Isolated Berberine (BBR) | Total RC Alkaloids (TRCA) | Reference |
| Colon Length | Significantly shortened | Increased length compared to model | More significant increase in length than BBR | [2] |
| Body Weight | Significant loss | Less weight loss than model | Less weight loss than BBR | [5] |
| Disease Activity Index (DAI) | High | Reduced DAI score | More significant reduction in DAI than BBR | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly elevated | Decreased levels | More significant decrease than BBR | [5][17] |
| Anti-inflammatory Cytokine (IL-10) | Significantly reduced | Increased level | More significant increase than BBR | [5] |
| Tight Junction Proteins (Claudin 1, Occludin) | Decreased expression | Upregulated expression | More significant upregulation than BBR | [1][2] |
| Pathogenic Bacteria (B. acidifaciens) | Increased abundance | Decreased abundance | More significant decrease than BBR | [1][2] |
| Probiotic Bacteria (Lactobacillus spp.) | Decreased abundance | Increased abundance | More significant increase than BBR | [1][2] |
Experimental Protocols
Induction of Experimental Colitis:
A widely used model for inducing colitis in rodents is the administration of dextran sulfate sodium (DSS). Mice or rats are typically given 2-5% DSS in their drinking water for a period of 5-7 days to induce acute colitis. The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI).
Treatment Administration:
Following the induction of colitis, animals are randomly assigned to different treatment groups: a model group (receiving vehicle), a positive control group (e.g., receiving sulfasalazine), a berberine group, and a total RC alkaloids group. The treatments are typically administered orally by gavage once daily for a specified period, often 7-14 days.
Assessment of Colitis Severity:
At the end of the treatment period, animals are euthanized, and the colons are collected. The following parameters are assessed:
-
Colon length: A shorter colon is indicative of more severe inflammation.
-
Histological analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration and inflammation.
-
Cytokine levels: The concentrations of pro- and anti-inflammatory cytokines in the colon tissue or serum are measured using techniques such as ELISA or RT-PCR.
-
Gut microbiota analysis: Fecal samples are collected to analyze changes in the composition of the gut microbiota using 16S rRNA sequencing.
Signaling Pathways and Experimental Workflow
References
- 1. worldscientific.com [worldscientific.com]
- 2. Coptis chinensis and Berberine Ameliorate Chronic Ulcerative Colitis: An Integrated Microbiome-Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of berberine on models of ulcerative colitis: A meta-analysis and systematic review of animal s… [ouci.dntb.gov.ua]
- 4. Pharmacological effects of berberine on models of ulcerative colitis: A meta-analysis and systematic review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine promotes recovery of colitis and inhibits inflammatory responses in colonic macrophages and epithelial cells in DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Mechanism of Berberine Intervention in Ulcerative Colitis from the Perspective of Inflammation and Immunity Based on Systemic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics of Two Alkaloids after Oral Administration of Rhizoma Coptidis Extract in Normal Rats and Irritable Bowel Syndrome Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [Synergistic effect of Coptidis Rhizoma processed with Euodiae Fructus on ulcerative colitis through energy metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Variation in the Efficacy of Anti-Ulcerative Colitis Treatments Reveals the Conflict Between Precipitating Compatibility of Traditional Chinese Medicine and Modern Technology: A Case of Scutellaria-Coptis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the relaxant effect of Coptisine on airway smooth muscle
A Comparative Guide for Researchers and Drug Development Professionals
Published: December 13, 2025
This guide provides an objective comparison of the relaxant effects of Coptisine on airway smooth muscle with established bronchodilators. Experimental data, detailed methodologies, and visual representations of signaling pathways are presented to support researchers, scientists, and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent for obstructive airway diseases.
Executive Summary
This compound, a protoberberine alkaloid extracted from traditional Chinese medicinal herbs, has demonstrated a significant relaxant effect on airway smooth muscle.[1][2] Its mechanism of action, primarily through the blockade of calcium channels, presents a distinct alternative to conventional bronchodilators. This guide compares the performance of this compound with three major classes of bronchodilators: β2-adrenergic agonists (Albuterol), anticholinergics (Ipratropium Bromide), and phosphodiesterase inhibitors (Theophylline). The available data suggests that this compound effectively relaxes pre-contracted airway smooth muscle in a dose-dependent manner, highlighting its potential as a new therapeutic avenue for conditions like asthma and chronic obstructive pulmonary disease (COPD).
Comparative Data on Airway Smooth Muscle Relaxation
The following table summarizes the available quantitative data on the relaxant effects of this compound and comparator drugs on airway smooth muscle. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values should be interpreted within the context of their respective experimental setups.
| Compound | Mechanism of Action | Animal Model | Contractile Agent | Potency (IC50/EC50) | Maximal Relaxation (Emax) |
| This compound | Blocks Voltage-Dependent L-type Ca2+ Channels (VDLCCs) and Non-selective Cation Channels (NSCCs)[1][2] | Mouse | Acetylcholine (100 μM) | IC50: 4.02 ± 2.07 μM[1] | 100.00 ± 2.01%[1] |
| Albuterol (Salbutamol) | β2-adrenergic receptor agonist[3] | Guinea Pig | Leukotriene D4 | - | Significant inhibition at 5 x 10⁻⁸ - 5 x 10⁻⁷ M[4] |
| Ipratropium Bromide | Muscarinic receptor antagonist[5][6] | Guinea Pig | Carbachol | EC50: 10⁻⁹ - 10⁻⁸ M[5] | - |
| Theophylline | Non-selective phosphodiesterase inhibitor[7] | Guinea Pig | Prostaglandin F2α | - | Dose-dependent relaxation[8] |
Signaling Pathways and Mechanisms of Action
The relaxant effect of this compound and comparator drugs on airway smooth muscle is mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: this compound-induced airway smooth muscle relaxation pathway.
References
- 1. This compound, a protoberberine alkaloid, relaxes mouse airway smooth muscle via blockade of VDLCCs and NSCCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protoberberine alkaloid, relaxes mouse airway smooth muscle via blockade of VDLCCs and NSCCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effects of salbutamol, theophylline and FPL55712 on leukotriene contraction of guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Showdown in the Liver: Coptisine and Berberine Interaction in Human Liver Microsomes
A Comparative Guide for Researchers and Drug Development Professionals
The intricate dance of drug metabolism within the human liver is a critical area of study for researchers and pharmaceutical scientists. When multiple compounds are present, they can compete for the same metabolic enzymes, leading to altered efficacy and potential toxicity. This guide provides a comparative analysis of the metabolic interaction between two prominent protoberberine alkaloids, coptisine and berberine, within human liver microsomes (HLMs). Drawing upon experimental data, we delve into the inhibitory effects, metabolic pathways, and the methodologies used to elucidate these interactions.
At a Glance: this compound's Potent Inhibition of Berberine Metabolism
Experimental evidence strongly indicates a significant metabolic interaction between this compound and berberine, with this compound acting as a potent inhibitor of berberine's metabolism.[1][2] In contrast, berberine exhibits only weak inhibition of this compound metabolism.[1][2] This one-sided interaction is crucial for understanding the pharmacokinetics of co-administered formulations containing both alkaloids, such as those derived from Coptis chinensis (Huanglian).
The primary mechanism of this interaction is the competition for and inhibition of cytochrome P450 (CYP) enzymes, the principal catalysts of phase I metabolism in the liver.[2] Studies have identified CYP2D6 as the predominant enzyme responsible for the metabolism of both berberine and this compound, with CYP3A4 and CYP1A2 also playing a role.[2]
Quantitative Analysis of Metabolic Inhibition
The inhibitory potential of this compound on berberine metabolism and vice versa has been quantified by determining the half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the more potent the inhibition.
| Inhibitor | Metabolite Formed | IC50 (µM) | Reference |
| This compound | Berberine Metabolite 1 | 6.5 | [1] |
| This compound | Berberine Metabolite 2 | 8.3 | [1] |
| Berberine | This compound Metabolite | 115 | [1][2] |
| Palmatine | Berberine Metabolites | Weaker Inhibition | [1] |
| Jatrorrhizine | Berberine Metabolites | Weaker Inhibition | [1] |
| Berberine, this compound, Jatrorrhizine | Palmatine Metabolite | > 200 | [1][2] |
Table 1: IC50 values for the inhibitory effects of Coptis chinensis alkaloids on each other's metabolism in human liver microsomes.
As the data illustrates, this compound is a significantly more potent inhibitor of berberine metabolism than berberine is of this compound metabolism.
Deciphering the Metabolic Pathways and Their Interaction
The metabolic fates of this compound and berberine in the liver are primarily governed by oxidative demethylation mediated by CYP enzymes.[2] The following diagram illustrates the metabolic pathways and the inhibitory effect of this compound on berberine metabolism.
Caption: Metabolic pathways of berberine and this compound and their inhibitory interaction.
Experimental Protocols: A Look Under the Hood
The investigation of metabolic interactions between this compound and berberine in human liver microsomes typically involves a series of well-defined in vitro experiments. Below is a detailed outline of a representative experimental workflow.
Experimental Workflow
Caption: A typical experimental workflow for studying in vitro drug metabolism.
Key Experimental Details
-
Materials: Pooled human liver microsomes (HLMs), berberine, this compound, NADPH (cofactor for CYP enzymes), and other reagents.
-
Incubation:
-
A typical incubation mixture contains HLMs, the substrate (e.g., berberine), and the inhibitor (e.g., this compound) in a buffer solution.
-
The reaction is initiated by the addition of NADPH.
-
The mixture is incubated at 37°C for a specific duration.
-
The reaction is terminated by adding a quenching solution, such as acetonitrile or methanol.
-
-
Sample Analysis:
-
After termination, the samples are processed (e.g., centrifuged) to remove proteins.
-
The supernatant is then analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its metabolites.[2]
-
-
Data Analysis:
-
The rate of metabolite formation is measured at various concentrations of the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Broader Implications for Drug Development
The pronounced inhibitory effect of this compound on berberine metabolism has significant implications for the development and clinical use of herbal medicines and combination therapies. Co-administration of this compound and berberine could lead to:
-
Increased Bioavailability of Berberine: By inhibiting its primary metabolic pathway, this compound can increase the systemic exposure to berberine.
-
Potential for Drug-Drug Interactions: The inhibition of CYP2D6 and other CYP enzymes by these alkaloids could affect the metabolism of other co-administered drugs that are substrates for these enzymes.[3][4]
-
Variability in Patient Response: Genetic polymorphisms in CYP2D6 can lead to inter-individual differences in the metabolism of both berberine and this compound, potentially affecting the magnitude of their interaction.
Conclusion
The metabolic interaction between this compound and berberine in human liver microsomes is characterized by a strong, one-way inhibition of berberine metabolism by this compound. This interaction is primarily mediated by the inhibition of CYP2D6. Researchers and drug development professionals should consider these findings when designing preclinical and clinical studies involving formulations containing both alkaloids to ensure safety and efficacy. Further in vivo studies are warranted to fully understand the clinical significance of this metabolic interplay.
References
- 1. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated administration of berberine inhibits cytochromes P450 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated administration of berberine inhibits cytochromes P450 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coptisine and Berberine Bioactivity Through Gene Expression Profiling
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Coptisine and berberine are two prominent protoberberine alkaloids derived from plants of the Coptis genus, long used in traditional medicine. While structurally similar, emerging research indicates that these compounds exhibit distinct biological activities, influencing cellular pathways in unique ways. This guide provides a comparative analysis of this compound and berberine, focusing on their differential effects on gene expression as revealed by transcriptomic studies. By presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the information needed to better understand and leverage the specific therapeutic potentials of each alkaloid.
Comparative Bioactivity: A Summary of Experimental Findings
Transcriptome analyses reveal both shared and unique biological responses to this compound and berberine treatment. While both compounds demonstrate significant cytotoxicity and impact on cell cycle regulation, they diverge in their effects on lipid metabolism and other key signaling pathways.
Cytotoxicity
Both this compound and berberine exhibit dose- and time-dependent cytotoxic effects across various cell lines. However, studies consistently show that this compound possesses a stronger inhibitory effect on cell proliferation compared to berberine.[1][2][3] This difference in potency is highlighted by the half-maximal inhibitory concentration (IC50) values summarized in the table below.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Berberine
| Cell Line | Time Point | This compound (µM) | Berberine (µM) |
| HepG2 | 48h | 34.88[1][2] | 123.42[1][2] |
| 72h | 18.10[1][2] | 47.56[1][2] | |
| RAW264.7 | 72h | 10.29[2] | - |
| 3T3-L1 | 72h | 50.63[2] | - |
Note: A lower IC50 value indicates greater potency.
Gene Expression and Pathway Analysis
Transcriptome-wide analysis in RAW264.7 cells reveals significant overlap in the genes differentially expressed by this compound and berberine, yet also highlights pathways uniquely modulated by each compound. Both alkaloids were found to affect the cell cycle pathway.[1][3][4] However, berberine was uniquely shown to enrich the MAPK signaling pathway, while this compound uniquely enriched pathways related to alcoholism.[3]
The following diagram illustrates the overall workflow for comparing the bioactivity of these compounds using gene expression profiling.
Differential Regulation of Key Genes
Further investigation into specific gene expression changes reveals nuanced differences in the mechanisms of action for this compound and berberine.
Cell Cycle Regulation
In RAW264.7 cells, both compounds were found to downregulate genes essential for cell cycle progression, including Cyclin-dependent kinase 1 (Cdk1), deoxyuridine triphosphatase (Dut), and 5',3'-nucleotidase, cytosolic (Nt5c).[1][2] However, the extent of this downregulation varied, with berberine showing a more pronounced effect on these particular genes.[2] Conversely, both alkaloids upregulated nuclear factor I/X (Nfix).[1][2]
Table 2: Differential Regulation of Cell Cycle-Related Genes in RAW264.7 Cells
| Gene | This compound Regulation | Berberine Regulation |
| Cdk1 | Downregulated (marginal)[1][2] | Downregulated (~2-fold)[1][2] |
| Dut | Downregulated (marginal)[1][2] | Downregulated (~2-fold)[1][2] |
| Nt5c | Downregulated (marginal)[1][2] | Downregulated (~2-fold)[1][2] |
| Nfix | Upregulated[1][2] | Upregulated[1][2] |
Lipid Metabolism
A significant point of divergence between the two alkaloids is their effect on genes involved in lipid metabolism, particularly in HepG2 cells. This compound demonstrates a stronger inhibitory effect on key genes in the mevalonate (MVA) pathway, which is central to cholesterol biosynthesis.[1][3] In contrast, berberine is a more potent inducer of the low-density lipoprotein receptor (LDLR) gene, which plays a critical role in clearing LDL cholesterol from the blood.[1][3]
Table 3: Differential Regulation of Lipid Metabolism-Related Genes in HepG2 Cells
| Gene | This compound Regulation | Berberine Regulation |
| HMGCR | Decreased (stronger effect)[1][3] | Decreased[1][3] |
| MVK | Decreased (stronger effect)[1][3] | Decreased[1][3] |
| ACAT2 | Decreased (stronger effect)[1][3] | Decreased[1][3] |
| IDI1 | Decreased (stronger effect)[1][3] | Decreased[1][3] |
| LDLR | Increased (1.58-fold)[1][3] | Increased (2.81-fold)[1][3] |
The distinct regulatory effects on the cholesterol biosynthesis pathway are visualized below.
Experimental Protocols
The following methodologies are based on the protocols described in the cited literature for the comparative analysis of this compound and berberine.[1][2][3][4]
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2), murine macrophage (RAW264.7), and murine fibroblast (3T3-L1) cell lines were used.[1][3][4]
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound and berberine were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Treatment: Cells were seeded in plates and, after reaching a suitable confluency, were treated with varying concentrations of this compound, berberine, or DMSO (as a vehicle control) for specified durations (e.g., 24, 48, 72 hours).[1][2]
Cell Viability Assay
-
Method: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay.
-
Procedure: After the treatment period, the assay reagent was added to each well, and the plates were incubated according to the manufacturer's instructions. The absorbance was then measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
RNA Extraction and Transcriptome Analysis
-
RNA Isolation: Total RNA was extracted from the treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent or column-based kits).[5] RNA quality and quantity were assessed using a spectrophotometer and bioanalyzer.
-
Library Preparation and Sequencing (for RNA-Seq): RNA-seq libraries were prepared from the isolated RNA and sequenced on a high-throughput sequencing platform.
-
Microarray Analysis: Alternatively, labeled cRNA was hybridized to a microarray chip.
-
Data Processing: Raw sequencing reads or microarray data were processed, including quality control, alignment to a reference genome, and quantification of gene expression levels.
-
Differential Gene Expression Analysis: Statistical analysis was performed to identify differentially expressed genes (DEGs) between the treatment groups and the control group based on criteria such as fold change and p-value.
Bioinformatic Analysis
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the sets of DEGs to identify the biological processes and signaling pathways significantly affected by this compound and berberine.
Quantitative Real-Time PCR (qRT-PCR) Validation
-
Purpose: To validate the results from the transcriptome analysis for selected genes.
-
Procedure: cDNA was synthesized from the extracted RNA. qRT-PCR was then performed using gene-specific primers and a suitable master mix.
-
Data Analysis: The relative expression of the target genes was calculated using the 2-ΔΔCt method, with a housekeeping gene used for normalization.
Conclusion
The comparative analysis of this compound and berberine through gene expression profiling reveals distinct biological activities that belie their structural similarities. While both are potent cytotoxic agents that modulate the cell cycle, this compound generally exhibits stronger anti-proliferative effects.[1][2][3] Their most significant divergence lies in the regulation of lipid metabolism, where this compound is a more potent inhibitor of cholesterol biosynthesis genes, and berberine is a stronger activator of the LDL receptor.[1][3] These findings provide a crucial foundation for future research and development, enabling a more targeted approach to harnessing the unique therapeutic potentials of each of these important alkaloids. The provided data and protocols offer a framework for further investigation into their mechanisms of action and potential clinical applications.
References
- 1. Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Coptisine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Coptisine and its associated waste. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with environmental regulations.
Immediate Safety and Hazard Identification
Before handling this compound for any purpose, including disposal, it is critical to be aware of its associated hazards. While a comprehensive Safety Data Sheet (SDS) for this compound sulfate is not always available, information compiled from this compound chloride and general practices for alkaloid compounds indicates that it should be handled with care.[1] this compound is categorized as a hazardous chemical waste.[2]
Primary Hazards:
-
May be harmful if inhaled, swallowed, or absorbed through the skin.[3][4]
-
GHS Hazard statements for the chloride form include toxicity if swallowed, toxicity in contact with skin, and fatality if inhaled.[5][6]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.[1][2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[1][2]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[1] If dust formation is likely, a NIOSH-approved respirator is recommended.[2]
Quantitative Data for Hazardous Waste Disposal
The following table summarizes key parameters for the disposal of this compound waste, based on general guidelines for hazardous waste management. These may need adjustment based on specific institutional policies and local regulations.
| Parameter | Guideline | Basis |
| Waste Accumulation Time | Up to 90 days for large quantity generators; up to 180/270 days for small quantity generators. | Based on RCRA (Resource Conservation and Recovery Act) regulations.[2] |
| Storage Temperature | Store in a cool, dry, and well-ventilated area.[1] Recommended between 2-8°C.[1] | General best practices for chemical stability and safety.[1] |
Experimental Protocols: Disposal and Decontamination
The mandatory method for disposing of this compound is through a licensed professional waste disposal company.[2][3] Never dispose of this compound or its waste down the drain or in the regular trash.[1][3]
Protocol 1: Waste Segregation and Collection
Proper segregation is crucial to prevent unintended chemical reactions and ensure compliant disposal.[2]
-
Solid Waste:
-
Includes: Unused or expired this compound powder, contaminated weigh boats, filter paper, and contaminated PPE (gloves, wipes, etc.).[2][3]
-
Procedure: Carefully collect all solid waste into a dedicated, leak-proof, and clearly labeled container.[2][3] Avoid creating dust during transfer.[3]
-
Labeling: The container must be clearly marked "Hazardous Waste: this compound Sulfate" and include the date of accumulation.[2]
-
-
Liquid Waste:
-
Includes: Solutions containing this compound and the first rinse from decontaminating glassware.[2]
-
Procedure: Collect all liquid waste in a compatible, sealed, and labeled waste container.[2]
-
Labeling: Clearly label the container "Hazardous Waste: this compound Sulfate Solution," and specify the solvent used and the approximate concentration.[2]
-
Storage: Store the liquid waste container in secondary containment within a designated hazardous waste storage area.[2]
-
-
Sharps Waste:
Protocol 2: Management of this compound Spills
Immediate action is necessary to contain and clean any spills.[2]
-
Evacuate and Ventilate: Restrict access to the area to essential personnel and ensure it is well-ventilated.[2]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.[2]
-
Containment: Use an inert absorbent material like vermiculite or sand to cover the spill.[2]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a detergent solution, followed by a water rinse. Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.[2]
Protocol 3: Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.[2]
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol, methanol) to remove the majority of the this compound. Collect this rinse as hazardous liquid waste.[2]
-
Wash: Wash the equipment with a laboratory-grade detergent and water.[2]
-
Final Rinse: Rinse thoroughly with deionized water.[2]
-
Drying: Allow the equipment to air dry completely before reuse.[2]
Workflow and Decision Diagrams
The following diagrams illustrate the procedural workflows for handling this compound waste.
Caption: A step-by-step workflow for the proper segregation and disposal of this compound waste.
Caption: Immediate response protocol for a this compound spill in the laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Coptisine
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Coptisine. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods for this compound and its related waste.
Essential Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should always be conducted to ensure the appropriate level of protection. Based on the potential hazards of skin, eye, and respiratory irritation, the following PPE is mandatory.[1]
| Protection Category | Recommended Equipment | Rationale and Specifications |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields | To protect against splashes and airborne particles that could cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed immediately if contact with the chemical occurs.[1] |
| Laboratory coat | To protect personal clothing and skin from contamination.[1] | |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood | To minimize the inhalation of dust, which may cause respiratory irritation.[1] A NIOSH-approved respirator may be necessary if there is a risk of dust formation.[2] |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound in the laboratory, from preparation to disposal.
Pre-Handling Procedures
-
Review Safety Documents: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for this compound and all relevant institutional safety protocols.[1]
-
Prepare Workspace: Ensure the designated work area, preferably a certified chemical fume hood, is clean, organized, and free of clutter.[1]
-
Assemble PPE: Correctly don all required personal protective equipment as outlined in the table above.[1]
-
Locate Emergency Equipment: Confirm the location and operational readiness of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[1]
Handling Procedures
-
Weighing: To prevent the dispersion of fine particles, weigh solid this compound within a chemical fume hood or a ventilated enclosure.[1]
-
Solution Preparation: To avoid splashes, gradually add this compound powder to the solvent while stirring.[1]
-
Minimize Direct Contact: Use appropriate tools, such as spatulas, for all transfers to avoid direct handling of the chemical.[1]
Post-Handling and Storage
-
Decontamination: After handling, thoroughly decontaminate the work surface with a suitable cleaning agent.[1]
-
Hygiene: Immediately after work and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[1]
-
Labeling: All containers holding this compound must be clearly and accurately labeled with the chemical name, concentration, preparation date, and appropriate hazard warnings.[1]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The recommended storage temperature is between 2-8°C.[1]
Disposal Plan
The disposal of this compound and all contaminated materials must be managed in compliance with local, state, and federal environmental regulations.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including excess reagent, contaminated lab supplies (e.g., pipette tips, tubes), and cleaning materials, in a designated and properly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.
-
Sharps Waste: Any contaminated needles, syringes, or broken glass must be disposed of in a designated sharps container.
Disposal Pathway
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1]
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the disposal plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
